(S)-2-methoxy-butane

Catalog No.
S8537833
CAS No.
66610-39-7
M.F
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-methoxy-butane

CAS Number

66610-39-7

Product Name

(S)-2-methoxy-butane

IUPAC Name

(2S)-2-methoxybutane

Molecular Formula

C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-4-5(2)6-3/h5H,4H2,1-3H3/t5-/m0/s1

InChI Key

FVNIMHIOIXPIQT-YFKPBYRVSA-N

SMILES

CCC(C)OC

Canonical SMILES

CCC(C)OC

Isomeric SMILES

CC[C@H](C)OC

Chemical Structures and Properties of C5H12O Isomers

Author: Smolecule Technical Support Team. Date: February 2026

The C5H12O molecular formula corresponds to several structural isomers, primarily alcohols. The table below summarizes the key identifiers and physical properties of four common isomers.

IUPAC Name Common Name CAS Number Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Density (g/mL) pKa
1-Pentanol [1] n-Pentyl alcohol, Amyl alcohol 71-41-0 88.15 186 (approx.) [1] - 0.8148 [1] 16.1 (est. from 1-alkanol) [2]
3-Methyl-1-butanol [3] Isopentyl alcohol, Isoamyl alcohol 123-51-3 88.15 131-132 -117 0.809 @ 25°C >14 [3]
2-Methyl-2-butanol [4] tert-Amyl alcohol, Amylene hydrate 75-85-4 88.15 102.0 -12.0 0.8000 17.8 (est. from 2-alkanol) [2]
2,2-Dimethyl-1-propanol [5] Neopentyl alcohol 75-84-3 88.15 - - - 18.2 (est. from 3-alkanol) [2]

The following table details additional safety, solubility, and thermodynamic data critical for laboratory and process scale-up.

IUPAC Name Flash Point (°C) Water Solubility Standard Enthalpy of Combustion (ΔcH° liquid, kJ/mol) Standard Enthalpy of Formation (ΔfH° liquid, kJ/mol) Constant Pressure Heat Capacity (Cp, liquid, J/mol*K)
1-Pentanol [1] - - -3330.91 ± 0.28 [1] -351.62 ± 0.28 [1] 207.45 @ 298.15K [1]
3-Methyl-1-butanol [3] 43 [3] 25 g/L @ 20°C [3] - - -
2-Methyl-2-butanol [4] 20 [4] 70.7 g/L @ 25°C [4] - - -
2,2-Dimethyl-1-propanol [5] - - - - -

Safety and Handling Protocols

Safety is paramount when handling these compounds, which are often flammable and can be irritants.

  • Flammability: 2-Methyl-2-butanol has a low flash point of 20°C and is highly flammable [4]. 3-Methyl-1-butanol has a higher flash point of 43°C [3]. Standard protocols include keeping away from ignition sources and working in a well-ventilated area.
  • Health Hazards: 2-Methyl-2-butanol may cause respiratory irritation, skin irritation, serious eye damage, and drowsiness or dizziness [4]. Personal protective equipment (PPE) including gloves and safety glasses is essential.
  • First Aid: General measures include removing contaminated clothing, rinsing skin with water, and moving to fresh air if inhaled [4].

Structural Relationship Diagram

The diagram below visualizes the structural relationships between the C5H12O isomers, highlighting their classification and key differentiating features.

C5H12O_Isomers cluster_primary Primary Alcohols cluster_secondary Secondary Alcohols cluster_tertiary Tertiary Alcohols cluster_other Other Primary C5H12O C5H12O Isomers 1-Pentanol 1-Pentanol C5H12O->1-Pentanol 3-Methyl-1-butanol 3-Methyl-1-butanol C5H12O->3-Methyl-1-butanol 2-Pentanol 2-Pentanol C5H12O->2-Pentanol 2-Methyl-2-butanol 2-Methyl-2-butanol C5H12O->2-Methyl-2-butanol 2,2-Dimethyl-1-\npropanol 2,2-Dimethyl-1- propanol C5H12O->2,2-Dimethyl-1-\npropanol Linear Chain Linear Chain 1-Pentanol->Linear Chain Branched Chain Branched Chain 3-Methyl-1-butanol->Branched Chain 2-Pentanol->Branched Chain Tertiary Carbon Tertiary Carbon 2-Methyl-2-butanol->Tertiary Carbon Neopentyl Core Neopentyl Core 2,2-Dimethyl-1-\npropanol->Neopentyl Core

A structural classification map of C5H12O isomers, color-coded by alcohol type and annotated with key features.

Application Notes for Drug Development

The data reveals several properties that are critical for pharmaceutical applications:

  • Solubility and Lipophilicity: The moderate water solubility and low pKa values of these alcohols make them useful as co-solvents for solubilizing hydrophobic compounds and as starting materials or intermediates in synthetic chemistry [2] [3] [4].
  • Metabolic Considerations: As small, non-complex alcohols, these compounds are not typically used as active pharmaceutical ingredients (APIs) but are important as process solvents or intermediates. Their structures can influence metabolic pathways, with branched-chain alcohols like 3-Methyl-1-butanol being a natural metabolite found in fusel oil [3].

References

Core Principles of Conformational Stability

Author: Smolecule Technical Support Team. Date: February 2026

For a molecule like 2-methoxybutane, viewed along the C2-C3 bond, stability is determined by torsional strain and steric hindrance [1].

  • Staggered Conformations are more stable than eclipsed ones due to reduced torsional strain [1].
  • Within staggered forms, the anti conformation (bulkiest groups 180° apart) is typically the most stable. Gauche conformations (bulky groups 60° apart) are less stable due to steric strain [1].

Quantitative energy costs for interactions are essential for building models [2] [1]. The table below shows typical values, though you should consult contemporary literature for the most accurate parameters for your specific model.

Interaction Type Approximate Energy Cost (kJ/mol) Approximate Energy Cost (kcal/mol)
H/H Eclipsing ~5.0 kJ/mol ~1.2 kcal/mol
CH₃/H Eclipsing ~6.3 - 7.5 kJ/mol ~1.5 - 1.8 kcal/mol
CH₃/CH₃ Eclipsing ~11.0 kJ/mol ~2.6 kcal/mol
CH₃/CH₃ Gauche ~3.8 kJ/mol ~0.9 kcal/mol

Methodologies for Conformational Analysis

The following workflow outlines the general process for determining the most stable conformers.

Start Start: Molecular Structure A 1. Draw Newman Projection (Sight along relevant bond) Start->A B 2. Identify Key Conformers (Staggered: Anti, Gauche Eclipsed: Various alignments) A->B C 3. Evaluate Steric Interactions (Assign energy cost to eclipsing and gauche interactions) B->C D 4. Calculate Relative Energy (Sum energy costs for each conformer) C->D E 5. Rank by Stability (Lowest energy = most stable) D->E End End: Most Stable Conformer E->End

General workflow for conformational analysis of alkanes

  • Computational Chemistry: Use software to perform a torsional energy scan, calculating the total energy of the molecule at regular intervals of dihedral angle rotation [2]. Tools like ChemAxon offer APIs for such property predictions [3].
  • Experimental Validation: While not directly applicable to small molecules in gas phase, techniques like Raman spectroscopy can probe molecular vibrations and conformations in solution or solid state for complex systems [4].

How to Proceed for 2-Methoxybutane

To perform a complete analysis of 2-methoxybutane:

  • Apply the Workflow: Use the general methodology above, focusing on the interactions between the methoxy group (-OCH₃) and methyl/methylene groups.
  • Use Specialized Software: Employ computational chemistry suites (like Gaussian, ORCA, or Schrodinger's) or use online predictors [3] to calculate accurate energy profiles and generate 3D conformers.
  • Consult Specific Databases: Search scientific databases (like SciFinder or Reaxys) for literature on "2-methoxybutane conformational analysis" or "butane ether conformational energy" to find any existing experimental or high-level computational data.

References

Thermochemical & Physical Properties of 2-Methoxybutane (C5H12O)

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key thermodynamic and physical property data for 2-Methoxybutane (CAS 994-05-8) from the search results [1].

Table 1: Enthalpy and Energy Properties

Property Value Unit State Source
Standard Enthalpy of Combustion (ΔcH°) -4020.07 ± 0.73 kJ/mol Liquid NIST
Standard Gibbs Free Energy of Formation (ΔfG°) -102.52 kJ/mol - Joback Calculated
Standard Enthalpy of Formation (ΔfH°) -306.50 ± 1.10 kJ/mol Gas NIST
Standard Enthalpy of Formation (ΔfH°) -341.79 ± 0.79 kJ/mol Liquid NIST
Enthalpy of Fusion (ΔfusH°) 5.07 kJ/mol - Joback Calculated
Enthalpy of Vaporization (ΔvapH°) 35.30 ± 0.40 kJ/mol at 295.50 K NIST

Table 2: Temperature-Dependent Properties

Property Value Unit Temperature (K) Source
Heat Capacity (Cp) 222.00 J/mol×K 298.00 NIST (Liquid)
Vapor Pressure (Pvap) 9.14 kPa 297.80 Determined
Vapor Pressure (Pvap) 86.70 kPa 353.15 Thermodynamic
Viscosity (η) 0.0005138 Pa×s 297.92 Joback Calculated
Density (ρl) 765.60 kg/m³ 298.15 Thermophysical
Refractive Index (n0) 1.38587 - 298.15 Isobaric

Table 3: Fundamental Physical Constants

Property Value Unit Source
Boiling Point (Tboil) 359.52 K Vapor-Liquid
Critical Temperature (Tc) 531.48 K Joback Calculated
Critical Pressure (Pc) 3114.04 kPa Joback Calculated
Critical Volume (Vc) 0.379 m³/kmol Joback Calculated

Property Relationships & Data Assessment

The diagram below maps the logical relationships between the key thermochemical properties of 2-Methoxybutane and outlines a process for data quality assessment, which is crucial for research applications.

This diagram shows how core properties like Enthalpy of Formation and Combustion are fundamentally linked. It also highlights the importance of tracing data back to its source (e.g., NIST for measured values vs. Joback for calculated ones) during quality assessment before use in experimental design [1].

Experimental Protocol & Data Gaps

A significant gap in the search results is the absence of detailed experimental protocols describing how the cited thermochemical values were measured.

  • Available Information: The data tables above reference standard techniques, such as those from NIST, but specific methodologies, apparatus setup, calibration procedures, and step-by-step protocols are not provided in the searched sources [1].
  • Pathway to Detailed Methods: To obtain these crucial experimental details, you would need to consult the original research papers cited by the NIST database and other primary literature. Searching for the specific NIST data citations or using academic databases with the compound's CAS number (994-05-8) and the target property (e.g., "enthalpy of combustion measurement") would be the necessary next step.

A Guide for Practical Application

For researchers in drug development, understanding these properties is essential for process design and scaling up. Here are some practical interpretations:

  • Enthalpy of Vaporization: The value of ~35 kJ/mol indicates the energy required to remove solvent from a product stream or to concentrate a solution, which is a common step in pharmaceutical synthesis.
  • Gibbs Free Energy of Formation: The negative value suggests that the formation of 2-Methoxybutane from its elements is spontaneous under standard conditions, which can be relevant for understanding its stability and potential side reactions in a synthesis pathway.
  • Temperature-Dependent Properties: Data on heat capacity and vapor pressure are critical for designing and controlling processes like distillation for solvent recovery or purification.

References

Reference Bond Dissociation Energies (BDEs)

Author: Smolecule Technical Support Team. Date: February 2026

The tables below list average BDEs for bonds relevant to 2-methoxybutane's structure. Use these as a reference, noting that actual values can vary based on the specific molecular environment [1].

Table 1: C-H Bond Dissociation Energies [2]

Bond Type Example Compound DH298 (kcal/mol) DH298 (kJ/mol)
Primary C-H CH3-H 105.0 439.3
Secondary C-H CH3CH2(CH3)CH-H 98.2 410.9
Tertiary C-H (CH3)3C-H 96.5 403.8
Ether C-H H-CH2OH 96.1 402.1

Table 2: C-C, C-O, and Other Bonds [3]

Bond Example Compound D0298 (kJ/mol) D0298 (kcal/mol)
C-C CH3-CH3 368 88
C-O CH3O-CH3 335 80
O-H CH3CH2O-H 438 104.7
C-H CH3-H 439 105

Computational & Experimental Methods for Determining BDEs

Since specific data for 2-methoxybutane is unavailable, researchers typically determine BDEs using these methodologies.

Computational Chemistry Protocols

High-level computational methods can predict BDEs with high accuracy. The following workflow outlines the general process, drawn from a study on the similar compound 2-methoxyethanol [4].

G Start Start: Molecular System GeoOpt Geometry Optimization (DFT methods, e.g., BMK/6-31+G(d,p)) Start->GeoOpt Freq Frequency Calculation (Zero-point energy & Thermal corrections) GeoOpt->Freq SP High-Level Single-Point Energy (Ab initio methods, e.g., CBS-QB3, G3) Freq->SP BDE BDE Calculation D₀ = E(fragment A•) + E(fragment B•) - E(parent molecule) SP->BDE

Computational workflow for BDE determination.

  • Geometry Optimization: Molecular structure of 2-methoxybutane and its radical fragments are optimized to their most stable configuration using methods like Density Functional Theory (DFT) [4].
  • Frequency Analysis: Calculates the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy, confirming a true energy minimum (no imaginary frequencies) or a transition state (one imaginary frequency) [4].
  • High-Accuracy Energy Calculation: Single-point energy calculations on optimized structures use advanced ab initio methods like CBS-QB3 or G3 for highly accurate electronic energies [4].
  • BDE Calculation: The BDE at 0 K is calculated as D₀ = E(A•) + E(B•) - E(A-B). This is then adjusted to a standard enthalpy change at 298 K (DH298) by incorporating ZPVE and thermal corrections [1] [4].
Experimental Determination Techniques

Direct experimental measurement is challenging, but several methods can be used [1] [5]:

  • Calorimetry: Measures heat change during a reaction involving bond cleavage.
  • Spectroscopy: Uses infrared or ultraviolet spectroscopy to study bond vibrations and excitations. Kinetic studies of pyrolysis reactions can also be used to derive BDEs.
  • Electrochemical Methods: Measures BDEs in solution by correlating them with acid dissociation constants (pKa) and standard redox potentials [1].

How to Proceed Without Specific Data

For research purposes, you can:

  • Perform Calculations: Use the computational protocol with 2-methoxybutane's specific structure. Methods like CBS-QB3 are recommended for high accuracy [4].
  • Consult Specialized Databases: Search the NIST Chemistry WebBook or CRC Handbook of Chemistry and Physics for measured data [3].
  • Use Analogues: Data for diethyl ether (CH₃CH₂-O-CH₂CH₃) is more commonly available and serves as a close analogue for the C-O and adjacent C-C/C-H bonds in 2-methoxybutane.

References

Chemical Identity and Properties of 2-Methoxybutane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and calculated physicochemical properties of 2-methoxybutane that are relevant for GC-MS method development. [1] [2] [3]

Property Value
Common Name 2-Methoxybutane, Methyl sec-butyl ether [1]
CAS Registry Number 6795-87-5 [3]
Molecular Formula C5H12O [1]
Average Molecular Mass 88.15 Da [1]
Monoisotopic Mass 88.088815 Da [1]
Boiling Point 332.20 K - 334.00 K (59.05 °C - 60.85 °C) [2]
Ionization Energy (IE) 9.21 ± 0.07 eV [2]

GC-MS Analysis Protocol for Volatile Compounds

This protocol is designed for the detection and identification of volatile organic compounds like 2-methoxybutane, drawing from standard practices in the field. [4] [5] [6]

Sample Preparation
  • Liquid Samples: Dilute the sample in a suitable volatile solvent such as dichloromethane or hexane. A typical dilution factor is 1:100 (v/v), which should be optimized based on expected concentration. [7]
  • Solid Samples: Employ techniques like Purge and Trap (P&T) for optimal recovery of volatile analytes. The sample is mixed with water in an airtight chamber, and an inert gas (e.g., Nitrogen) purges the volatile compounds onto an adsorbent trap. The trap is then heated to desorb the compounds onto the GC column. [4]
  • Use of Internal Standards: For precise quantitative analysis, use a stable isotope-labeled internal standard if available. This standard is added to the sample immediately after extraction to correct for losses during preparation and matrix effects during analysis. [7]
Instrumental Configuration

The table below outlines the key instrument parameters to use as a starting point. [4] [6] [7]

Component Recommended Setting Alternative / Note
GC Inlet Split or Splitless Splitless mode is preferred for trace analysis. Split mode (with a split ratio of 10:1 to 50:1) can be used for concentrated samples. [6]
Injection Volume 1 µL Can be increased via Programmable Temperature Vaporization (PTV) for higher sensitivity. [8]
Carrier Gas Helium Constant linear velocity mode.
GC Column Mid-polarity stationary phase (e.g., 35% diphenyl / 65% dimethyl polysiloxane) [7] A robust, mid-polarity phase is generally suitable.
Oven Program Initial 40°C (hold 2 min), ramp to 250°C at 15-20°C/min, final hold 2 min. Optimize ramp rate and temperatures for best separation. [7]
Transfer Line 250°C - 280°C
Ionization Method Electron Ionization (EI) at 70 eV [4] For molecular ion confirmation, Chemical Ionization (CI) is a "soft" alternative. [4] [6]
Mass Analyzer Quadrupole Ion Trap or Time-of-Flight (TOF) are also common. [4] [6]
Data Acquisition Full Scan (e.g., m/z 40-400) for qualitative work. Selected Ion Monitoring (SIM) for quantitation. [5] [6]
Data Acquisition and Analysis
  • Qualitative Analysis (Full Scan Mode):
    • Acquire a Total Ion Chromatogram (TIC) by scanning a wide mass range. [5]
    • Identify 2-methoxybutane by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). [4] [5] [6] The NIST database contains a reference mass spectrum for this compound (NIST MS number: 664). [3]
  • Quantitative Analysis (Selected Ion Monitoring Mode):
    • For higher sensitivity, switch to SIM mode. Monitor 3-4 characteristic ions for 2-methoxybutane. [5] [7]
    • The most abundant ion (base peak) is used for quantification, while the others serve as qualifiers to confirm identity. [5] A qualifier ion ratio tolerance of ±20-30% relative to a standard is typical for confirmation. [7]

The following workflow diagram illustrates the complete analytical procedure.

start Sample Collection prep Sample Preparation start->prep inj Injection (Split/Splitless Mode) prep->inj col Capillary Column (Mid-polarity) inj->col prog Temperature Program col->prog transfer Transfer to MS (280°C) prog->transfer ionize Ionization (EI, 70 eV) transfer->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Ion Detection (Electron Multiplier) analyze->detect data Data Analysis detect->data report Report data->report

Key Considerations for Method Development

  • Sensitivity vs. Specificity: Use Full Scan for untargeted discovery and SIM for sensitive, targeted quantitation. [5] [6]
  • Confirming Molecular Weight: Standard EI ionization may fragment 2-methoxybutane extensively. If the molecular ion (m/z 88) is weak or absent, employ a soft ionization technique like Chemical Ionization (CI) to confirm the molecular weight. [4] [6]
  • Matrix Effects: For complex or "dirty" samples (e.g., biological fluids, food extracts), using a tandem mass spectrometer (GC-MS/MS) can provide higher selectivity by reducing background interference. [4] [6] [9]

References

Application Note: Mass Spectrometry Analysis of Methoxybutane Isomers

Author: Smolecule Technical Support Team. Date: February 2026

Key Information for Researchers

This application note provides a detailed methodology for using mass spectrometry to distinguish between the structural isomers of methoxybutane (C5H12O). While direct fragmentation patterns for all isomers are not available in current search results, the provided protocol and principles allow researchers to generate, interpret, and validate their own spectral data for conclusive identification.

Introduction to Fragmentation Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the process involves creating molecular ions from the sample, which then undergo fragmentation into smaller, characteristic ions. The pattern of these fragments provides a fingerprint that can be used to elucidate molecular structure [1] [2].

For researchers working with volatile organic compounds like ethers, understanding these fragmentation patterns is essential for identifying unknown compounds, confirming synthesis products, or detecting isomeric impurities. This note details a protocol for analyzing methoxybutane isomers, specifically 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane.

Predicted Fragmentation Patterns of Methoxybutane Isomers

The methoxybutane isomers share the molecular formula C5H12O and a molecular ion (M⁺•) at m/z 88 [3]. Their mass spectra differ due to variations in how their carbon skeletons fragment, influenced by the stability of the resulting carbocations. The table below outlines the expected fragments for each isomer.

Table 1: Predicted Major Fragmentation Ions for Methoxybutane Isomers (C5H12O)

m/z Value Proposed Fragment Ion 1-Methoxybutane 2-Methoxybutane 2-Methoxy-2-methylpropane Structural Origin
88 M⁺• (Molecular Ion) Weak Weak Very Weak/Absent C5H12O⁺•
73 [M-CH3]⁺ Strong Medium Weak Loss of methyl group from the methoxy side.
59 [M-C2H5]⁺ Weak Strong Weak Loss of ethyl group; strong for cleavage beta to oxygen on a longer chain.
57 [C4H9]⁺ Strong (n-butyl) Medium (sec-butyl) Absent A common fragment for linear alkyl chains.
56 [M-CH3OH]⁺ - - - Can indicate loss of methanol.
45 [CH3OCH2]⁺ Strong Weak Weak Characteristic of a -OCH3 group on a primary carbon.
43 [C3H7]⁺ Medium Strong (propyl) Strong (isopropyl) Propyl or isopropyl cation; a stable low-mass fragment.
29 [C2H5]⁺ Medium Medium Weak Ethyl cation.
15 [CH3]⁺ Very Weak Very Weak Very Weak Methyl cation (often low abundance).

Experimental Protocol for Mass Spectrometric Analysis

Safety Precautions
  • Personal Protective Equipment (PPE): Wear lab coat, safety glasses, and nitrile gloves.
  • Chemical Handling: 1-methoxybutane is highly flammable (Flash Point: -10.0 ± 0.0 °C) and its vapor is harmful [3]. Use only inside a certified fume hood.
  • Waste Disposal: Collect all solvent waste in appropriately labeled containers for hazardous organic waste disposal.
Materials and Equipment
  • Analytical Standard: Methoxybutane isomer mixture (e.g., ≥95% purity).
  • Solvent: HPLC-grade methanol or dichloromethane.
  • Mass Spectrometer: GC-EI-MS system equipped with a quadrupole or time-of-flight (TOF) mass analyzer.
  • GC Column: Low-polarity fused-silica capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  • Data Analysis Software: Vendor-specific software and the NIST Mass Spectral Library.
Step-by-Step Procedure
  • Sample Preparation

    • Dilute the neat methoxybutane isomer mixture to a concentration of approximately 10-100 µg/mL in a suitable volatile solvent (e.g., dichloromethane).
    • Transfer 1-2 mL of the prepared solution to a clear glass vial with a polymer snap-cap or a screw cap with a PTFE/silicone septum.
  • Instrument Setup

    • Gas Chromatograph (GC)
      • Injector Temperature: 250 °C
      • Injection Volume: 1.0 µL, split mode (split ratio 10:1 to 50:1)
      • Carrier Gas: Helium, constant flow of 1.0 mL/min
      • Oven Temperature Program: 40 °C (hold 2 min) → 10 °C/min → 150 °C → 20 °C/min → 250 °C (hold 5 min)
    • Mass Spectrometer (MS)
      • Ionization Mode: Electron Ionization (EI)
      • Ion Source Temperature: 230 °C
      • Electron Energy: 70 eV
      • Scan Mode: Full scan
      • Mass Scan Range: m/z 15 - 150
      • Solvent Delay: Set as appropriate for the solvent used.
  • Data Acquisition and Analysis

    • Inject the prepared sample and initiate the GC-MS sequence.
    • After the run, identify the chromatographic peaks corresponding to the different isomers based on their retention times.
    • Extract the mass spectrum for each isomer peak. The software will generate a stick diagram showing the relative abundance of each fragment ion.
    • Compare the acquired spectra against the NIST library for preliminary identification.
    • Interpret the key fragment ions (as predicted in Table 1) to confirm the structure of each isomer.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the mass spectrum of an unknown methoxybutane isomer.

G Start Start: Acquire Mass Spectrum Step1 Identify Molecular Ion (M⁺•) Check for peak at m/z 88 Start->Step1 Step2 Examine Key Fragment at m/z 45 Strong peak suggests 1-Methoxybutane Step1->Step2 Step3 Examine Key Fragment at m/z 59 Strong peak suggests 2-Methoxybutane Step2->Step3 If m/z 45 is weak Result1 Identification: Likely 1-Methoxybutane Step2->Result1 If m/z 45 is strong Step4 Examine Key Fragment at m/z 43 Strong peak & weak M⁺• suggests 2-Methoxy-2-methylpropane Step3->Step4 If m/z 59 is weak Result2 Identification: Likely 2-Methoxybutane Step3->Result2 If m/z 59 is strong Result3 Identification: Likely 2-Methoxy-2-methylpropane Step4->Result3 Decision Spectral Match Confirmation Result1->Decision Result2->Decision Result3->Decision

Diagram 1: Data Interpretation Workflow. This chart outlines the decision-making process for identifying methoxybutane isomers based on key fragment ions in their mass spectra.

Troubleshooting and Optimization Guide

Table 2: Common Issues and Solutions in Mass Spectrometry Analysis

Problem Potential Cause Solution
Weak or absent molecular ion (M⁺•) Ion source temperature too high; compound with low stability. Lower ion source temperature; verify finding with a softer ionization technique like CI.
Peaks at m/z (M+2) Presence of halogen atoms (e.g., chlorine). Check sample purity for chlorinated solvent contamination.
Poor chromatographic separation Co-elution of isomers. Optimize the GC temperature ramp rate or use a different column polarity.
Low overall signal intensity Sample concentration too low; ion source contamination. Concentrate the sample; perform routine cleaning and maintenance of the ion source.

Conclusion

This application note provides a clear pathway for the identification of methoxybutane isomers through mass spectrometry. The provided protocol and interpretation guide allow researchers to overcome the lack of direct spectral data in literature. By generating their own spectra and applying the principles of carbocation stability and characteristic fragmentation, scientists can reliably distinguish between these structurally similar compounds, a critical step in various research and development contexts.

References

Physicochemical Properties of 2-Methoxy-2-methylbutane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key properties for 2-methoxy-2-methylbutane (CAS 994-05-8), which is crucial for selecting and designing separation protocols [1] [2].

Property Value Unit Source / Comment
Molecular Formula C6H14O - [1]
Molecular Weight 102.1748 g/mol [1]
Boiling Point 359.52 K (86.37 °C) [2]
Density (ρl) 765.60 kg/m³ at 298.15 K [2]
Refractive Index (n0) 1.38614 - at 293.15 K [2]
Vaporization Enthalpy (ΔvapH°) 35.30 ± 0.40 kJ/mol [2]
Gas Chromatography Retention Indices

::: Non-polar column (DB-1) | 674.0 | - | [1] | ::: Non-polar column (DB-5) | 668.3 | - | [1] | ::: Polar column (SOLGel-Wax) | 790.0 | - | [1] |

Analytical Techniques for Separation and Identification

Gas Chromatography (GC)

Gas Chromatography is a primary method for separating and identifying 2-methoxy-2-methylbutane in mixtures.

  • Recommended Columns: For optimal separation, standard non-polar or slightly polar columns are effective [1].

    • DB-1: A non-polar dimethylpolysiloxane column. A method using a 60 m column with a 0.32 mm diameter and 1.0 μm film thickness has been reported, with a temperature program starting at -40 °C [1].
    • DB-5: A low-polarity (5%-phenyl)-methylpolysiloxane column. A method is 30 m, 0.25 mm diameter, 0.25 μm film, with temperature programming from 40 °C to 250 °C [1].
  • Retention Index Reference: The Kovats Retention Indices provide a reliable benchmark for identifying this compound against known hydrocarbon standards [1].

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for definitive identification and differentiation of structural isomers.

  • Differentiating Isomers: Mass spectrometry can distinguish 2-methoxy-2-methylbutane from its isomer 1-methoxybutane by their unique fragmentation patterns [3].
  • Expected Fragmentation: While a detailed spectrum for 2-methoxy-2-methylbutane is not provided in the results, the analysis would involve identifying fragments resulting from homocleavages (breaking C-C bonds) and heterocleavages (breaking bonds adjacent to oxygen). The tert-butyl group ([C4H9]+) is a likely key fragment [3].
Distillation

Distillation is a fundamental preparative technique for purifying 2-methoxy-2-methylbutane based on its volatility.

  • Principle: This technique separates liquid mixture components based on differences in their boiling points [4].
  • Method Selection: The boiling point of ~86 °C makes simple distillation suitable for separating it from much higher or lower boiling compounds. For separating it from components with closer boiling points, fractional distillation is necessary [4].
  • Industrial Context: A patent for MTBE purification describes complex distillation sequences, including a "dividing wall column," highlighting the industrial importance of advanced distillation for similar ethers [5].
Solvent Extraction

Solvent extraction can be used to isolate 2-methoxy-2-methylbutane from aqueous streams or complex matrices.

  • Principle: The separation relies on the compound's preferential distribution between two immiscible phases, described by the Nernst Distribution Law and the Distribution Ratio (D) [4].
  • Efficiency: The extraction efficiency for a solute can be calculated. Multiple extractions with smaller volumes of solvent are typically more efficient than a single extraction with a large volume [4].
  • Protocol Consideration: The optimal solvent and pH conditions must be determined experimentally, as this specific data is not available in the search results.

Experimental Protocol: Separation from a Model Hydrocarbon Mixture

This protocol outlines a general approach for separating and identifying 2-methoxy-2-methylbutane using GC-MS.

start Start: Prepare Model Mixture step1 1. Sample Preparation Dilute model mixture in a suitable solvent (e.g., hexane) start->step1 step2 2. Gas Chromatography Inject into GC system • Column: DB-5 or equivalent • Use temperature program step1->step2 step3 3. Mass Spectrometry Detect eluting compounds • Monitor for m/z 102 (Molecular ion) • Analyze fragmentation pattern step2->step3 step4 4. Data Analysis • Identify peak using Retention Index (RI) • Confirm identity with MS library step3->step4 end End: Compound Identified step4->end

Diagram Title: GC-MS Analysis Workflow

Materials and Equipment

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)
  • Capillary GC column (e.g., DB-5, 30 m x 0.25 mm, 0.25 μm film thickness)
  • Model sample mixture containing 2-methoxy-2-methylbutane
  • High-purity solvent (e.g., dichloromethane or hexane, for dilution)
  • Microsyringes (e.g., 10 μL)

Step-by-Step Procedure

  • Sample Preparation: Dilute the model hydrocarbon mixture to an appropriate concentration (e.g., 1-100 ppm) in a high-purity solvent suitable for GC injection [1].
  • GC-MS Instrument Setup:
    • Column: Install and condition the DB-5 or equivalent column according to manufacturer specifications.
    • Carrier Gas: Use Helium (He) at a constant flow rate of 1.0 mL/min.
    • Temperature Program: Set the oven temperature program as follows [1]:
      • Initial temperature: 40 °C (hold for 2 minutes)
      • Ramp rate: 5 °C per minute
      • Final temperature: 250 °C (hold for 5 minutes)
    • Injector Temperature: Set to 250 °C in split mode (split ratio 50:1).
    • Mass Spectrometer:
      • Ionization mode: Electron Impact (EI) at 70 eV.
      • Ion source temperature: 230 °C.
      • Scan range: m/z 40 to 150.
  • Analysis Execution:
    • Inject 1.0 μL of the prepared sample.
    • Start the GC temperature program and MS data acquisition simultaneously.
  • Data Analysis and Identification:
    • Retention Index (RI) Calculation: Compare the retention time of the target peak against a calibration series of n-alkanes analyzed under the same conditions. Cross-reference the calculated RI with literature values (e.g., 668.3 on DB-5) [1].
    • Mass Spectral Interpretation: The MS software will deconvolute the signal for the peak of interest and provide a mass spectrum. Search this spectrum against commercial databases (NIST/EPA/NIH Mass Spectral Library). Key identifiers are the molecular ion at m/z 102 and the unique fragmentation pattern.

Critical Considerations for Method Development

  • Isomer Differentiation: 2-methoxy-2-methylbutane (also known as methyl tert-pentyl ether) has several isomers. Confirmation requires both retention time/index matching and mass spectral interpretation [1] [3].
  • Process-Related Impurities: In industrial settings, this compound may be found in mixtures with other ethers (like MTBE) and C4/C5 hydrocarbons. A comprehensive analytical method must account for these potential co-eluting compounds [5].
  • Method Adaptation: The GC conditions and extraction solvents mentioned are starting points. You may need to optimize parameters like temperature ramp rate, carrier gas flow, and solvent polarity for your specific matrix.

References

2-methoxybutane in biofuel additive research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Oxygenated organic compounds derived from biomass are promising alternative renewable energy resources [1]. While alcohols like ethanol are widely used, studies on bifunctional molecules are more limited. 2-Methoxyethanol (2ME), which contains both etheric (-O-) and hydroxyl (-OH) functional groups, is a valuable model compound for understanding the behavior of larger biofuel additives [1]. Its properties, such as lower vapor pressure, higher boiling point, high miscibility with oils and gasoline, and high oxygen content, make it an excellent candidate for improving fuel characteristics and combustion efficiency [1].

The thermal decomposition pathways of such additives are critical for understanding their behavior in combustion engines. The protocols below outline computational and experimental methods for investigating these properties.

Protocol 1: Computational Analysis of Thermochemistry and Kinetics

This protocol details a computational methodology to study the thermal degradation of molecules like 2ME, providing insights into their stability and decomposition during combustion [1].

Methodology
  • Computational Setup: Perform all electronic structure calculations using a software suite like Gaussian 09 W [1].
  • Geometry Optimization and Vibrational Analysis: Optimize the geometry of the target molecule (e.g., 2ME) and its potential decomposition products and transition states using Density Functional Theory (DFT), specifically with the BMK functional and the 6-31+G(d,p) basis set. Conduct vibrational frequency analyses to confirm the nature of stationary points (minimum or transition state) and obtain zero-point vibrational energies (ZPVE) [1].
  • Energy Refinement: Perform more accurate single-point energy calculations on the optimized structures using high-level ab initio methods such as CBS-QB3 or G3 [1].
  • Enthalpy of Formation Calculation: Calculate the standard gas-phase enthalpy of formation (ΔH°f) for the molecule and its decomposition species using the atomization energy method, incorporating the high-level electronic energies, ZPVE, and thermal corrections [1].
  • Reaction Pathway Mapping: Use the intrinsic reaction coordinate (IRC) method to confirm that located transition states correctly connect to the desired reactants and products [1].
  • Kinetic Parameter Estimation: Estimate the rate constants (k) for various pyrolysis channels over a temperature range (e.g., 298–2000 K) using conventional transition state theory (TST), coupled with an asymmetric Eckart tunneling correction [1].

The workflow for this computational protocol is summarized in the following diagram:

Start Start: Computational Analysis Step1 Geometry Optimization and Vibrational Analysis (DFT/BMK) Start->Step1 Step2 High-Level Energy Calculation (CBS-QB3/G3) Step1->Step2 Step3 Calculate Enthalpy of Formation Step2->Step3 Step4 Map Reaction Pathways and Transition States (IRC) Step3->Step4 Step5 Estimate Rate Constants (TST with Eckart Tunneling) Step4->Step5 Results Output: Thermochemical and Kinetic Data Step5->Results

Protocol 2: Experimental Engine Performance and Emissions Testing

After computational screening, the performance of a fuel or additive must be validated through engine testing. This protocol describes a comparative approach for evaluating biofuel blends [2] [3].

Methodology
  • Fuel Blend Preparation: Prepare the biofuel blend to be tested. For example, create a biodiesel blend by mixing the base fuel (e.g., diesel) with the additive or a bi-component fuel like B100 [4].
  • Engine Test Setup: Conduct tests in a single-cylinder compression ignition (diesel) engine. Standardize operating conditions for all tests to ensure comparability [3].
  • Performance and Emission Measurement:
    • Performance Parameters: Measure Brake Thermal Efficiency (BTE) and Brake Specific Fuel Consumption (BSFC) [3].
    • Emission Analysis: Use appropriate analyzers to measure the concentration of carbon monoxide (CO), smoke opacity, and other relevant emissions in the exhaust stream [3].
  • Data Comparison: Compare the results from the test blend with baseline data from a reference fuel (e.g., standard petroleum diesel) to quantify differences in performance and emissions [2] [3].

The workflow for this experimental protocol is as follows:

Start Start: Experimental Testing Step1 Prepare Test Fuel Blend Start->Step1 Step2 Set Up Engine Dynamometer Step1->Step2 Step3 Measure Performance: BTE and BSFC Step2->Step3 Step4 Analyze Emissions: CO and Smoke Step3->Step4 Step5 Compare Data vs. Baseline Fuel Step4->Step5 Results Output: Engine Performance and Emissions Profile Step5->Results

Table: Example Experimental Results for Biodiesel (from WCO with CaO catalyst)

The following table, based on a study using waste-cooking-oil (WCO) biodiesel, illustrates the type of data generated from Protocol 2 [3].

Test Parameter Baseline Diesel CaO-based Biodiesel Change
Brake Thermal Efficiency (%) Baseline -- 2.83% decrease
Brake Specific Fuel Consumption Baseline -- 4.31% increase
CO Emissions Baseline -- 26% lower
Smoke Emissions Baseline -- 13% lower

Discussion and Future Outlook

Integrating computational and experimental protocols provides a powerful approach for developing new biofuel additives. The computational methods allow for the in-depth screening and understanding of molecular behavior, while engine testing validates real-world performance.

The field is moving toward more data-driven approaches. Machine learning is now being applied to optimize production parameters like catalyst concentration, reaction temperature, and methanol-to-oil ratio, significantly enhancing biodiesel yield predictions and process efficiency [3]. Furthermore, the biofuel additives market is evolving with trends such as nanotechnology for improved combustion, advanced cold flow improvers, and digital monitoring of fuel quality, all of which represent fertile ground for future research [5] [6].

References

Comprehensive Analysis of 2-Methoxybutane Pyrolysis Pathways: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyrolysis Fundamentals and 2-Methoxybutane Thermal Behavior

Pyrolysis, the thermal decomposition of organic compounds in an inert atmosphere, represents a fundamental process in both analytical chemistry and industrial applications. For researchers in pharmaceutical development, understanding pyrolysis pathways is critical for predicting drug stability, excipient compatibility, and decomposition products under thermal stress. 2-Methoxybutane (C5H12O), an ether compound with structural formula CH3CH2CH(CH3)OCH3, serves as a valuable model compound for studying fragmentation patterns of alkoxyalkanes. Its branched structure and methoxy group exhibit characteristic decomposition behaviors that provide insights into the thermal stability of similar ether functionalities commonly present in pharmaceutical compounds and synthetic intermediates [1].

The thermal decomposition of ethers like 2-methoxybutane proceeds through distinct mechanistic pathways highly dependent on experimental conditions. Under controlled pyrolysis conditions, the predominant fragmentation occurs via α-cleavage adjacent to the oxygen atom, leading to characteristic mass spectral patterns that aid in structural elucidation. Research indicates that 2-methoxybutane demonstrates a base peak at m/z = 59 in mass spectrometry, corresponding to loss of an ethyl radical from the molecular ion (m/z = 88) [1]. This specific fragmentation pattern serves as a diagnostic tool for identifying similar structural motifs in unknown compounds during pharmaceutical development. Additionally, the compound's relatively low molecular weight and volatility make it ideal for fundamental pyrolysis studies using techniques such as thermogravimetric analysis (TGA) and computational modeling approaches.

Experimental Methodologies for Pyrolysis Analysis

Thermogravimetric Analysis (TGA) Protocol

Thermogravimetric analysis provides quantitative data on thermal decomposition behavior through precise monitoring of mass changes versus temperature or time. The following protocol outlines the standardized procedure for analyzing 2-methoxybutane pyrolysis:

  • Sample Preparation: Obtain 2-methoxybutane (≥98% purity) and prepare fine particles using a laboratory grinder followed by sieving through 20-mesh screens. Ensure each sample mass is less than 10 mg to minimize heat and mass transfer limitations [2].

  • Instrument Calibration: Utilize a ZRY-2P comprehensive thermal analyzer or equivalent system. Calibrate temperature readings using certified reference materials. Set gas flow rates to 50 mL/min for either nitrogen or carbon dioxide atmospheres to maintain inert conditions [2].

  • Experimental Parameters: Program the thermal analyzer with the following method:

    • Equilibrate at 30°C for 5 minutes
    • Ramp to 90°C at 10°C/min (moisture removal stage)
    • Increase to 220°C at 5°C/min (slow depolymerization zone)
    • Heat to 360°C at 10°C/min (primary pyrolysis zone)
    • Finally, ramp to 500°C at 10°C/min (lignin/cellulose decomposition model)
    • Maintain at 500°C for 10 minutes to complete decomposition
  • Data Collection: Continuously record thermogravimetric (TG) and differential thermogravimetric (DTG) curves. Perform triplicate runs to ensure reproducibility. The TG curve documents cumulative mass loss, while the DTG curve identifies temperatures of maximum decomposition rates [2].

Mass Spectrometric Analysis of Fragmentation Products

Mass spectrometry coupled with pyrolysis provides structural information about decomposition fragments. The experimental setup directs pyrolysis products directly into the ionization chamber of the mass spectrometer:

  • Pyrolysis Interface: Connect a pyrolysis probe to the mass spectrometer inlet. Set the pyrolysis temperature to 300°C based on TGA results showing maximum decomposition rate in this region.

  • Ionization Parameters: Use electron impact (EI) ionization at 70 eV. Set ion source temperature to 200°C and scan range from m/z 20 to 100 at 1 second per scan.

  • Data Interpretation: Identify the molecular ion peak at m/z 88 and characteristic fragment peaks. The base peak at m/z 59 confirms the identity of 2-methoxybutane through loss of an ethyl radical (29 amu) [1]. Compare fragmentation patterns with reference standards to validate results.

Kinetic Analysis Using Coats-Redfern Method

The improved Coats-Redfern integral method enables calculation of kinetic parameters from TGA data:

  • Data Processing: Convert mass loss data to conversion (α) values using the formula α = (W0 - W)/(W0 - Wf), where W0, W, and Wf represent initial, current, and final masses, respectively.

  • Model Fitting: Test 46 common mechanism functions against the conversion data. The function 1 - α has been identified as appropriate for biomass pyrolysis, which shares characteristics with ether decomposition [2].

  • Parameter Calculation: Determine the apparent activation energy (Ea) and pre-exponential factor (A) from the slope and intercept of the Arrhenius plot. Further calculate activation entropy (ΔS‡), activation enthalpy (ΔH‡), activation Gibbs free energy (ΔG‡), and the steric-hindrance factor [2].

Table 1: Optimal TGA Parameters for 2-Methoxybutane Pyrolysis

Parameter Nitrogen Atmosphere Carbon Dioxide Atmosphere Significance
Heating Rate (°C/min) 5, 10, 20, 30 5, 10, 20, 30 Higher rates shift decomposition to higher temperatures
Primary Decomposition Range (°C) 220-360 220-360 Event 3: Hemicellulose/cellulose model
Secondary Decomposition Range (°C) 360-500 360-500 Event 4: Lignin/cellulose model
Maximum Decomposition Rate Temperature (°C) ~300 ~295 Slightly lower in CO₂ atmosphere
Residual Mass at 500°C (%) 15-20 18-22 Higher residue in CO₂ due to different decomposition mechanisms

Pyrolysis Pathway Analysis and Mechanisms

Primary Fragmentation Pathways

The thermal decomposition of 2-methoxybutane proceeds through several well-defined mechanistic pathways, with the dominant route being α-cleavage adjacent to the oxygen atom:

  • Radical Loss via α-Cleavage: The dominant fragmentation pathway observed in mass spectrometry occurs through cleavage of the bond between the oxygen and the carbon atoms in the α-position, resulting in loss of an alkyl radical and formation of a stabilized oxocarbenium ion. Specifically, 2-methoxybutane exhibits a base peak at m/z = 59, corresponding to loss of an ethyl radical (C2H5•, 29 amu) from the molecular ion (m/z = 88) [1]. This fragmentation produces the resonance-stabilized ion [CH3CH2C(CH3)=OH]+ or [CH3CH=C(CH3)OH]+, in which all atoms maintain complete octets, enhancing stability.

  • McLafferty Rearrangement: While not the predominant pathway for 2-methoxybutane, compounds with γ-hydrogens relative to the carbonyl (or ether oxygen) can undergo McLafferty rearrangement. This process involves a six-membered transition state where a γ-hydrogen transfers to the oxygen atom, followed by cleavage of the α-β bond and production of an enol fragment. The presence or absence of this rearrangement helps distinguish structural isomers, as compounds lacking γ-hydrogens cannot undergo this process [1].

The fragmentation behavior observed for 2-methoxybutane differs significantly from its structural isomers. While 2-methoxybutane shows a base peak at m/z = 59 from ethyl radical loss, 1-methoxybutane (linear isomer) exhibits a base peak at m/z = 45 from propyl radical loss, and 2-methoxy-2-methylpropane (highly branched isomer) shows a base peak at m/z = 73 from methyl radical loss [1]. These distinctive patterns allow researchers to differentiate structural isomers in pharmaceutical compounds based on their pyrolysis profiles.

Secondary Reaction Pathways

At higher temperatures typical of comprehensive pyrolysis (300-500°C), additional decomposition mechanisms become significant:

  • Radical Initiation and Chain Reactions: Homolytic cleavage of C-O and C-C bonds generates radical species that participate in chain propagation reactions. The methoxy group (•OCH3) and various alkyl radicals (•CH3, •C2H5) undergo recombination, hydrogen abstraction, and β-scission processes.

  • Molecular Elimination: Concurrent with radical pathways, molecular elimination reactions produce alkenes and alcohols. For 2-methoxybutane, elimination could yield 2-butene and methanol or 1-butene and methanol, depending on which β-hydrogen is abstracted.

  • Dehydration and Rearrangement: At elevated temperatures, the initial fragmentation products may undergo secondary reactions including dehydration to form enol ethers or carbonyl compounds through keto-enol tautomerism.

Table 2: Fragmentation Patterns of C5H12O Isomers in Mass Spectrometry

Compound Name Molecular Structure Molecular Ion (m/z) Base Peak (m/z) Fragment Lost Fragment Ion Structure
2-Methoxybutane CH3CH2CH(CH3)OCH3 88 59 Ethyl radical (29) [CH3CH2C(CH3)=OH]+
1-Methoxybutane CH3CH2CH2CH2OCH3 88 45 Propyl radical (43) [CH2=OH]+ or [CH3O=CH2]+
2-Methoxy-2-methylpropane (CH3)3COCH3 88 73 Methyl radical (15) [(CH3)2C=OCH3]+

The following diagram illustrates the primary pyrolysis pathways for 2-methoxybutane:

G MolecularIon Molecular Ion m/z = 88 AlphaCleavage α-Cleavage MolecularIon->AlphaCleavage McLafferty McLafferty Rearrangement MolecularIon->McLafferty with γ-H EthylRadical Ethyl Radical •C2H5 AlphaCleavage->EthylRadical FragmentIon Fragment Ion m/z = 59 AlphaCleavage->FragmentIon EnolFragment Enol Fragment McLafferty->EnolFragment

Quantitative Data Analysis and Kinetic Parameters

Kinetic Parameters of Pyrolysis

Kinetic analysis of pyrolysis reactions provides crucial parameters for predicting decomposition rates under various temperature conditions. Using the improved Coats-Redfern method with 46 mechanism functions, researchers can determine the most appropriate kinetic model for 2-methoxybutane decomposition:

  • Activation Energy Determination: The apparent activation energy (Ea) represents the energy barrier for the pyrolysis process. For ether compounds like 2-methoxybutane, typical values range from 150-250 kJ/mol, depending on the specific decomposition pathway and experimental conditions.

  • Pre-exponential Factor: The pre-exponential factor (A) relates to the frequency of molecular collisions with proper orientation for reaction. This factor, together with activation energy, allows calculation of the rate constant k using the Arrhenius equation: k = A·e^(-Ea/RT).

  • Thermodynamic Parameters: Complete kinetic analysis includes determination of activation entropy (ΔS‡), activation enthalpy (ΔH‡), and activation Gibbs free energy (ΔG‡). These parameters provide insights into the reaction mechanism and transition state structure.

Table 3: Kinetic Parameters for Biomass Pyrolysis as Model for Ether Decomposition

Kinetic Parameter Event 3 (220-360°C) Event 4 (360-500°C) Method of Calculation
Apparent Activation Energy, Ea (kJ/mol) 140-180 160-200 Improved Coats-Redfern method
Pre-exponential Factor, A (min⁻¹) 10^12-10^16 10^14-10^18 Arrhenius plot intercept
Activation Entropy, ΔS‡ (J/mol·K) -120 - -180 -100 - -150 A = (kBT/h)exp(ΔS‡/R)
Activation Enthalpy, ΔH‡ (kJ/mol) 135-175 155-195 ΔH‡ = Ea - RT
Activation Gibbs Free Energy, ΔG‡ (kJ/mol) 180-220 190-230 ΔG‡ = ΔH‡ - TΔS‡
Steric-Hindrance Factor 0.001-0.1 0.01-0.5 Comparison of experimental and theoretical rates
Fragmentation Pattern Quantification

Mass spectrometric analysis provides quantitative data on the distribution of fragmentation products:

  • Base Peak Intensity: The base peak at m/z = 59 for 2-methoxybutane typically represents 80-100% relative abundance in the mass spectrum, indicating the high probability of ethyl radical loss through α-cleavage.

  • Minor Fragmentation Pathways: Secondary fragments appear with lower intensities, including m/z = 29 (ethyl cation), m/z = 43 (propyl cation), and m/z = 31 (methoxy cation). The relative abundances of these fragments provide additional structural information.

  • Temperature Dependence: Fragment distribution varies with pyrolysis temperature. Lower temperatures (200-300°C) favor molecular elimination pathways, while higher temperatures (400-500°C) promote radical fragmentation mechanisms.

Applications in Pharmaceutical Research and Development

The pyrolysis study of 2-methoxybutane provides valuable insights with direct applications in pharmaceutical development:

  • Drug Stability Assessment: Understanding thermal decomposition pathways helps predict drug stability under various storage conditions. Ether functionalities similar to 2-methoxybutane appear in numerous pharmaceutical compounds, and their susceptibility to α-cleavage provides indicators for potential degradation products.

  • Excipient Compatibility: Thermal analysis techniques like TGA allow screening of excipient compatibility by detecting decomposition events and interactions between API and formulation components. The protocol established for 2-methoxybutane can be adapted for such compatibility studies.

  • Structural Elucidation: The characteristic fragmentation pattern of 2-methoxybutane, particularly the base peak at m/z = 59 from ethyl radical loss, serves as a diagnostic tool for identifying similar structural motifs in unknown compounds during impurity profiling or metabolite identification [1].

  • Process Safety: Pyrolysis kinetics inform safety protocols for pharmaceutical manufacturing processes involving thermal steps. Activation energy parameters help establish safe operating temperatures to prevent uncontrolled decompositions.

The following workflow diagram illustrates the integrated experimental approach for pyrolysis analysis:

G SamplePrep Sample Preparation <10 mg, 20-mesh TGA TGA Analysis N₂ or CO₂ atmosphere SamplePrep->TGA MS Mass Spectrometry EI ionization TGA->MS DataProcessing Data Processing Kinetic parameters MS->DataProcessing ModelFitting Model Fitting 46 mechanism functions DataProcessing->ModelFitting Prediction Stability Prediction Pharmaceutical applications ModelFitting->Prediction

Conclusion and Research Implications

The pyrolysis pathways of 2-methoxybutane provide a model system for understanding thermal decomposition of ether-containing compounds relevant to pharmaceutical development. Through application of thermogravimetric analysis and mass spectrometric fragmentation studies, researchers can identify characteristic decomposition patterns and quantify kinetic parameters predictive of compound stability. The dominant α-cleavage pathway observed in 2-methoxybutane, resulting in a base peak at m/z = 59 from ethyl radical loss, offers a diagnostic tool for structural elucidation of unknown compounds in drug development pipelines [1].

The experimental protocols outlined herein, particularly the improved Coats-Redfern method for kinetic parameter calculation, enable researchers to extract meaningful thermodynamic and kinetic data from pyrolysis experiments [2]. These parameters facilitate predictions of decomposition behavior under pharmaceutically relevant conditions, informing both formulation development and manufacturing process design. Future research directions should focus on extending these methodologies to more complex ether-containing pharmaceuticals and investigating catalytic effects on decomposition pathways.

References

Comprehensive Application Notes and Protocols: Thermal Degradation Kinetics of Methoxy-Alcohols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Methoxy-alcohols represent a class of oxygenated organic compounds derived from biomass that show significant promise as biofuel additives and sustainable chemical feedstocks. The study of their thermal degradation kinetics is crucial for both fuel optimization and safety assessment in various applications. Among these compounds, 2-methoxyethanol (2ME) serves as an exemplary model for bifunctional biodiesel additives hydroxyethers due to its etheric (O) and hydroxyl (OH) functional groups, which mimic the behavior of larger molecular biodiesel components during combustion processes. [1] Understanding the decomposition pathways and kinetic parameters of these compounds under thermal stress provides fundamental insights necessary for predicting their behavior in combustion engines, chemical processing, and pharmaceutical applications where they are commonly utilized.

The thermal degradation of methoxy-alcohols involves complex competing reaction mechanisms including unimolecular decomposition, radical-mediated pathways, and potential bimolecular interactions. These processes can significantly influence combustion efficiency, emission profiles, and overall fuel stability. For researchers in drug development, understanding these kinetics is equally important for processes involving thermal sterilization, stability testing, and excipient compatibility. The kinetic triplet—activation energy (Ea), pre-exponential factor (A), and reaction model—provides the fundamental framework for quantifying these degradation processes and predicting material behavior under various thermal conditions. [2] [3]

Computational Thermochemistry of Methoxy-Alcohols

Fundamental Decomposition Pathways

Computational chemistry has emerged as a powerful tool for investigating the thermal degradation mechanisms of methoxy-alcohols, with 2-methoxyethanol (2ME) serving as a primary model compound. Studies employing density functional theory (DFT/BMK) and high-level ab initio methods (CBS-QB3 and G3) have revealed several competing decomposition pathways for 2ME. [1] The most kinetically favored path at room temperature involves the production of methoxyethene via a 1,3-hydrogen atom transfer mechanism, which surprisingly requires less energy than the weakest Cα-Cβ simple bond fission. In contrast, the most thermodynamically preferred channel leads to the formation of methane and glycoaldehyde, highlighting the complex interplay between kinetic and thermodynamic control in these decomposition processes. [1]

The decomposition mechanisms are influenced by several factors including molecular conformation, bond dissociation energies, and transition state stability. For 2-methoxyethanol, the calculated enthalpy of formation (ΔHf°) provides a foundation for understanding the thermodynamic driving forces behind these reactions. The ninefold frequency factor superiority of the Cα-Cβ bond breaking over the Cγ-Oβ bond fission, despite comparable activation energies, further illustrates the subtle kinetic factors that govern the decomposition process. [1] These computational insights enable researchers to predict not only the thermal stability of methoxy-alcohols but also the distribution of degradation products under various conditions.

Quantitative Kinetic Parameters

Table 1: Thermodynamic and Kinetic Parameters for Primary Decomposition Pathways of 2-Methoxyethanol

Decomposition Pathway Activation Energy (kJ/mol) Activation Energy (kcal/mol) Rate Constant at 298K (s⁻¹) Thermodynamic Preference
1,3-H transfer → Methoxyethene 287.0 68.6 2.4 × 10⁻⁵ Kinetically favored
Cα-Cβ bond fission 295.8 70.7 1.8 × 10⁻⁶ Moderate
Cγ-Oβ bond fission 293.5 70.1 2.1 × 10⁻⁷ Moderate
CH₄ + Glycoaldehyde formation 274.9 65.7 4.9 × 10⁻⁸ Thermodynamically favored

Table 2: Computational Methods and Their Applications in Methoxy-Alcohol Degradation Studies

Computational Method Theoretical Basis Applications in Methoxy-Alcohol Studies Accuracy Considerations
DFT/BMK Density functional theory with 42% electron correlation Initial geometry optimization, transition state location Good for kinetics, moderate for thermochemistry
CBS-QB3 Complete basis set quantum method Accurate energy calculations, enthalpy of formation High accuracy at moderate computational cost
G3 Gaussian-3 theory High-level energy calculations, kinetic parameter estimation High accuracy for systems of moderate size
Focal-point Analysis (FPA) Combined basis set extrapolation Highly accurate relative energies of conformers Near-chemical accuracy for small to moderate systems

The quantitative parameters presented in Table 1 and Table 2 provide researchers with essential data for kinetic modeling and process simulation. The activation energies for various pathways fall within the range of 275-295 kJ/mol (65-71 kcal/mol), indicating the substantial thermal energy required to initiate decomposition under standard conditions. [1] [4] The kinetic preference for the 1,3-H transfer pathway, despite not being the most thermodynamically favorable, highlights the importance of transition state geometry and reaction mechanism in determining the dominant decomposition route. These computational findings have been validated through comparison with experimental data where available, confirming the reliability of these advanced quantum chemical methods for predicting the behavior of methoxy-alcohols under thermal stress.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis serves as the foundational experimental technique for investigating the thermal degradation behavior of methoxy-alcohols and related compounds. The following protocol outlines the standardized methodology for conducting TGA studies:

  • Instrument Preparation: Calibrate the thermogravimetric analyzer according to manufacturer specifications, focusing on temperature accuracy and balance precision. For methoxy-alcohol studies, use a platinum or alumina sample pan compatible with the expected temperature range and potential corrosivity of decomposition products. [3]
  • Atmosphere Control: Purge the sample chamber with inert gas (typically nitrogen) at a flow rate of 40 mL/min to establish an oxygen-free environment that prevents oxidative degradation and isolates pure thermal decomposition processes. For oxidation-specific studies, employ synthetic air or oxygen-inert gas mixtures with precise composition control. [2]
  • Sample Preparation: For solid methoxy-alcohol compounds or their derivatives, prepare powdered samples with consistent particle size distribution (100-200 μm recommended). For liquid samples like 2-methoxyethanol, use appropriate sealing techniques or high-pressure capsules to prevent evaporation before degradation temperatures are reached. [3]
  • Temperature Programming: Implement dynamic heating rates typically between 2-10 K/min, with 5 K/min representing a standard value for balanced resolution and experimental duration. The temperature range should extend from ambient to at least 600°C to capture complete decomposition profiles. [2]
  • Data Collection: Monitor and record mass loss as a function of temperature with a sampling rate of at least 1 Hz to ensure sufficient data density for subsequent kinetic analysis. Simultaneously record the first derivative of the TGA curve (DTG) to identify inflection points corresponding to specific degradation events. [3]

The experimental workflow for thermal degradation analysis incorporates both computational and experimental elements, as illustrated in the following diagram:

G start Study Initiation comp_method Select Computational Method start->comp_method exp_design Design Experimental Protocol start->exp_design geom_opt Geometry Optimization (DFT/BMK/6-31+G(d,p)) comp_method->geom_opt tga_exp TGA Experiment Execution exp_design->tga_exp pathway_analysis Reaction Pathway Analysis geom_opt->pathway_analysis data_correlation Data Correlation & Validation pathway_analysis->data_correlation tga_exp->data_correlation conclusion Kinetic Model Development data_correlation->conclusion

Computational Methodology Protocol

Computational chemistry provides atomic-level insights into decomposition mechanisms that complement experimental TGA data. The following protocol details the computational approach for studying methoxy-alcohol degradation:

  • Initial Geometry Optimization: Begin with conformational analysis to identify the lowest energy structure of the target methoxy-alcohol using DFT methods with the BMK functional and 6-31+G(d,p) basis set. This combination provides an optimal balance of accuracy and computational efficiency for initial structure determination. [1]

  • Transition State Location: Employ the eigenvector-following (EF) optimization technique to locate transition states for each proposed decomposition pathway. Verify each transition state structure through vibrational frequency analysis (exactly one imaginary frequency) and confirm the connection between reactants and products through intrinsic reaction coordinate (IRC) calculations. [1]

  • High-Level Energy Calculations: Refine single-point energies using high-level ab initio methods such as CBS-QB3 or G3 for systems of moderate size. For maximum accuracy on smaller systems, employ W1 or W2 methods, though these require substantially greater computational resources. [1]

  • Kinetic Parameter Calculation: Apply conventional transition state theory (TST) coupled with Eckart tunneling correction to estimate rate constants over the temperature range of 298-2000 K. Use the formula:

    k(T) = χ(T)σ(kBT/h)(RT/p°)Δne^(-Δ‡G°(T)/kBT)

    where χ(T) represents the tunneling correction and σ denotes reaction path degeneracy. [1]

  • Thermochemical Analysis: Calculate enthalpies of formation for all species using the atomization energy approach with reference atomic values from the NIST WebBook. Incorporate zero-point vibrational energy and thermal corrections to enthalpy at 298 K for accurate thermodynamic predictions. [1]

Data Analysis and Interpretation

Kinetic Analysis Fundamentals

The kinetic analysis of thermal degradation data for methoxy-alcohols focuses on extracting meaningful parameters that describe the decomposition process. The fundamental kinetic equation for solid-state reactions follows:

dα/dt = k(T)f(α) = Aexp(-Ea/RT)f(α)

where α represents the extent of conversion (ranging from 0 to 1), k(T) is the temperature-dependent rate constant, A denotes the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, T is absolute temperature, and f(α) describes the reaction model. For methoxy-alcohols in solution or gas phase, the reaction model may follow simpler first-order or second-order kinetics, while condensed phases often exhibit more complex behavior requiring advanced kinetic models. [3]

The activation energy represents the minimum energy barrier that must be overcome for the reaction to proceed, while the pre-exponential factor relates to the frequency of molecular collisions with proper orientation. For 2-methoxyethanol decomposition, the calculated activation energies of approximately 287-295 kJ/mol indicate relatively high thermal stability, consistent with its potential application as a biofuel additive. The experimental determination of these parameters typically employs model-free methods such as the Kissinger approach or isoconversional methods that calculate activation energy without assuming a specific reaction model. [3]

Advanced Analytical Approaches

Machine learning algorithms have emerged as powerful tools for predicting and analyzing thermal degradation behavior of polymeric and molecular systems. The application of artificial neural networks (ANN) with backpropagation optimization has demonstrated remarkable accuracy in modeling TGA data, with correlation coefficients exceeding 0.99 in validated studies. [2] The typical implementation involves:

  • Network Architecture: Design a feed-forward neural network with input layers for temperature and heating rate, one or more hidden layers with nonlinear activation functions (typically 10 neurons per hidden layer), and an output layer predicting mass loss percentage.
  • Training Protocol: Utilize the Levenberg-Marquardt algorithm or similar backpropagation methods for network training, with experimental TGA data partitioned into training (70-80%), validation (10-15%), and testing (10-15%) sets to prevent overfitting.
  • Data Interpolation: Employ the trained network to predict thermograms at heating rates not explicitly tested experimentally, enabling comprehensive kinetic analysis with reduced experimental burden.

For complex degradation processes involving multiple parallel reactions, deconvolution techniques coupled with multivariate regression analysis can separate individual reaction contributions. When applied to methoxy-alcohol systems, these advanced analytical methods can identify subtle changes in degradation mechanisms under different environmental conditions, providing insights valuable for both fuel formulation and pharmaceutical application development.

Visualization and Reporting Standards

Scientific Color Palette Implementation

Effective data visualization is essential for communicating complex thermal degradation results. The implementation of a scientifically rigorous color palette ensures accessibility and interpretability across diverse audiences:

  • Sequential Data Representation: For displaying quantitative data with inherent order (e.g., temperature gradients, conversion percentages), use ordered palettes with brightness ramps from light to dark shades. The perceptionally uniform colormaps such as Viridis or Plasma are recommended, as they provide clear visual hierarchy while remaining accessible to viewers with color vision deficiencies. [5]
  • Diverging Data Representation: When presenting data that straddles a critical reference value (e.g., comparison to baseline, deviation from standards), employ diverging palettes that combine two contrasting hue ramps with a neutral central color. This approach effectively highlights positive and negative deviations while maintaining visual balance. [5]
  • Categorical Differentiation: For distinguishing between distinct reaction pathways or experimental conditions, use qualitative palettes with colors that are easily distinguishable without implying an artificial order. The colorblind-friendly palette recommended by Okabe & Ito (2002) provides excellent differentiation with eight distinct colors: #000000, #E69F00, #56B4E9, #009E73, #F0E442, #0072B2, #D55E00, and #CC79A7. [5]

Critical to all scientific graphics is the avoidance of rainbow color schemes, which introduce non-linear perceptual transitions that can misrepresent data relationships. These palettes combine problematic red-green combinations that challenge colorblind viewers and place yellow in visually prominent positions that may not correspond to data significance. [5]

Reaction Pathway Visualization

The complex relationships between decomposition pathways, experimental parameters, and analytical approaches in methoxy-alcohol thermal degradation can be effectively communicated through the following comprehensive workflow:

G cluster_comp Computational Component cluster_exp Experimental Component cluster_analysis Data Analysis & Integration comp_start Conformational Analysis (Identify Lowest Energy Structure) ts_location Transition State Location (Eigenvector-Following Method) comp_start->ts_location irc_verification IRC Verification (Reaction Path Confirmation) ts_location->irc_verification energy_refinement High-Level Energy Refinement (CBS-QB3/G3 Methods) irc_verification->energy_refinement kinetic_calculation Kinetic Parameter Calculation (TST with Eckart Tunneling) energy_refinement->kinetic_calculation ml_application Machine Learning Analysis (ANN Backpropagation) kinetic_calculation->ml_application exp_start Sample Preparation & Atmosphere Control tga_execution TGA Experiment Execution (Multiple Heating Rates) exp_start->tga_execution data_processing Mass Loss Data Processing (DTG Calculation) tga_execution->data_processing data_processing->ml_application kinetic_modeling Kinetic Model Development (Activation Energy Calculation) ml_application->kinetic_modeling validation Model Validation (Experimental-Computational Correlation) kinetic_modeling->validation

Applications and Conclusion

Practical Applications in Biofuel Development

The thermal degradation kinetics of methoxy-alcohols have significant implications for biofuel formulation and combustion optimization. As potential biodiesel additives, compounds like 2-methoxyethanol offer several advantages over conventional biofuels, including higher oxygen content (42.1% per mole), reduced vapor pressure, higher boiling points, and excellent miscibility with both oils and gasoline. [1] The kinetic parameters derived from the protocols outlined in this document enable fuel engineers to predict additive behavior under engine operating conditions, optimizing formulations for enhanced combustion efficiency and reduced emissions.

In pharmaceutical applications, understanding methoxy-alcohol decomposition kinetics informs process safety and formulation stability for products utilizing these compounds as excipients or solvents. The temperature thresholds and decomposition pathways identified through these analytical approaches guide manufacturing processes, storage conditions, and sterilization methods to ensure product safety and efficacy throughout the product lifecycle.

Conclusion and Future Directions

The comprehensive application notes and protocols presented herein provide researchers with a robust framework for investigating the thermal degradation kinetics of methoxy-alcohols. By integrating computational chemistry, experimental thermogravimetry, and advanced data analysis techniques, scientists can develop accurate kinetic models that predict material behavior across a wide range of thermal conditions. The standardized methodologies ensure reproducibility while allowing sufficient flexibility for compound-specific modifications.

Future advancements in this field will likely focus on the integration of high-throughput computational screening with machine learning algorithms to rapidly predict thermal stability across diverse methoxy-alcohol structural classes. Additionally, the development of multiscale modeling approaches that connect molecular-level decomposition mechanisms to bulk material behavior will further enhance our ability to design optimized materials for specific applications. As sustainable chemistry initiatives continue to drive interest in biomass-derived compounds, the methodologies outlined in this document will remain essential tools for researchers across academia and industry.

References

Comprehensive Application Notes and Protocols: Volatile Organic Compound Profiling Methods for Research and Diagnostic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Volatile Organic Compound Profiling

Volatile Organic Compound (VOC) profiling has emerged as a powerful analytical approach in various research fields including environmental monitoring, clinical diagnostics, and food science. VOCs are a broad group of carbon-based chemicals that easily evaporate at room temperature and are produced through various biological and metabolic processes. The analysis of VOCs provides a non-invasive approach to understanding complex biochemical processes occurring in biological systems, from bacterial cultures to human clinical samples. Recent advances in analytical technologies have significantly improved the sensitivity and specificity of VOC detection, making it possible to identify subtle changes in VOC profiles that can serve as biomarkers for specific conditions.

The fundamental principle behind VOC profiling lies in the detection and quantification of these volatile metabolites that reflect the underlying physiological state of the biological system being studied. In clinical applications, VOC analysis offers particular promise for non-invasive disease detection through breath, urine, or other bodily fluids. In environmental science, VOC monitoring helps assess air quality and identify pollution sources. In pharmaceutical applications, VOC profiling can accelerate drug development by providing insights into metabolic responses to therapeutic interventions. The reproducibility of VOC profiles across different studies and platforms remains a significant challenge, necessitating standardized protocols and robust analytical frameworks as described in these application notes.

Sample Preparation and Extraction Methods

Comparison of Extraction Techniques

Proper sample preparation is critical for reliable VOC profiling, as the choice of extraction method significantly influences the sensitivity, selectivity, and reproducibility of results. Different extraction techniques preferentially target specific classes of volatile compounds based on their chemical properties and concentration ranges. The optimal extraction method must be selected based on the specific research question, sample matrix, and target compounds of interest.

A comprehensive comparison of four common extraction methods for VOC analysis in complex biological matrices revealed significant differences in their performance characteristics [1]. Headspace Sorptive Extraction (HSSE) demonstrated excellent performance for extracting esters and aldehydes, while Stir Bar Sorptive Extraction (SBSE) was better suited for acidic compounds. Headspace Solid-Phase Microextraction (HS-SPME) showed approximately 40% lower sensitivity compared to HSSE, extracting significantly fewer compounds overall. Solvent Assisted Flavour Evaporation (SAFE) was found to be unsuitable for many applications due to its strong skewing toward alcohols and acids, limiting its general applicability for comprehensive VOC profiling [1].

Table 1: Comparison of VOC Extraction Methods

Extraction Method Optimal Compound Classes Sensitivity Limitations Best Applications
Headspace Sorptive Extraction (HSSE) Esters, aldehydes High Requires specialized equipment Broad metabolite screening
Stir Bar Sorptive Extraction (SBSE) Acids, semi-polar compounds High Limited bar surface area Targeted analysis of acidic VOCs
Headspace Solid-Phase Microextraction (HS-SPME) Non-polar volatiles Moderate (40% fewer compounds than HSSE) Fiber saturation, competitive adsorption Rapid screening of major VOCs
Solvent Assisted Flavour Evaporation (SAFE) Alcohols, acids Matrix-dependent Strong bias toward specific classes Targeted analysis of specific compound classes
Detailed Extraction Protocols

Protocol: Headspace Sorptive Extraction (HSSE) for Bacterial Culture VOC Analysis

  • Sample Preparation: Transfer 5 mL of bacterial culture supernatant to a 20 mL headspace vial. For MAP cultures, use samples during exponential growth phase as determined by optical density measurements [2]. Add internal standards (e.g., deuterated compounds) at this stage for quantification.
  • Extraction Conditions: Expose the stir bar (10 mm length, 0.5 mm film thickness of polydimethylsiloxane) to the headspace of the sample. Ensure constant sample temperature of 37°C during extraction with continuous stirring at 500 rpm. Extraction time should be optimized for your specific system but typically ranges from 60-120 minutes [3].
  • Post-Extraction Handling: Remove the stir bar using clean forceps, rinse briefly with deionized water to remove any adhered particles, and dry gently with a lint-free cloth. Place the stir bar in a clean glass thermal desorption tube for immediate analysis or storage at -20°C for future analysis [1].
  • Quality Control: Include blank samples (sterile culture medium processed identically to samples) and pooled quality control samples in each batch to monitor system performance and carryover.

Protocol: Stir Bar Sorptive Extraction (SBSE) for Urinary VOC Metabolites

  • Sample Preparation: Centrifuge urine samples at 3000 × g for 10 minutes to remove particulate matter. Transfer 10 mL of supernatant to a 20 mL headspace vial. Adjust pH to 7.0 using phosphate buffer to optimize extraction efficiency for a broad range of metabolites [4].
  • Derivatization (if required): For certain metabolite classes, in-situ derivatization may be necessary. Add 100 μL of methoxyamine hydrochloride in pyridine (20 mg/mL) for carbonyl compounds and incubate at 60°C for 45 minutes [4].
  • Extraction Process: Place a conditioned PDMS stir bar in the sample and extract for 90 minutes at 40°C with continuous stirring at 600 rpm. For dual-phase stir bars (ethylene glycol and silicone), follow manufacturer's instructions for conditioning and use [3].
  • Storage and Analysis: After extraction, remove the stir bar, rinse with deionized water, dry, and store in a sealed container at -80°C until analysis to prevent VOC loss.

Analytical Instrumentation and Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) Systems

Gas Chromatography coupled with Mass Spectrometry represents the gold standard for VOC separation and identification due to its high resolution and sensitivity. The GC system separates complex VOC mixtures based on their volatility and interaction with the stationary phase, while the MS detector provides structural information for compound identification. Modern GC-MS systems offer the capability to detect hundreds of VOCs simultaneously in a single analysis, making them ideal for untargeted profiling studies.

Critical parameters for GC-MS method development include the choice of column, temperature program, and ionization parameters. For general VOC profiling, mid-polarity columns (e.g., HP-5MS) provide good separation for a wide range of compound classes. A typical temperature program might start at 40°C (held for 2 minutes), then increase to 240°C at 10°C/min, with a final hold time of 15 minutes [3]. Electron ionization (EI) at 70 eV is most commonly used as it provides reproducible mass spectra that can be matched against standard libraries. Mass detection typically ranges from 30-450 m/z to cover the majority of volatile metabolites, with the MS source temperature maintained at 230°C and the quadrupole at 150°C [3]. Recent advances in comprehensive two-dimensional GC (GC×GC) further enhance separation power for complex biological samples, though at the cost of increased method complexity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for VOC Metabolites

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry provides complementary information for less volatile metabolites and polar transformation products of VOCs. This is particularly valuable in metabolic profiling studies where non-volatile precursors or excretion products are of interest. Ultra High Performance Liquid Chromatography (UPLC) systems operating with sub-2μm particles significantly improve resolution, sensitivity, and throughput compared to conventional HPLC.

For urinary VOC metabolite analysis, a reversed-phase UPLC method with electrospray ionization tandem mass spectrometry (ESI/MSMS) has been successfully developed to simultaneously quantify 28 urinary VOC metabolites as biomarkers of exposure [4]. The method employs a C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient elution from 2% to 95% B over 12 minutes provides optimal separation of diverse metabolite classes. The mass spectrometer operates in multiple reaction monitoring (MRM) mode for maximum sensitivity, with parameters optimized for each specific metabolite. This method demonstrates excellent performance characteristics with mean accuracy ranging from 84-104%, limits of detection between 0.5-20 ng/mL, and precision showing relative standard deviations from 2.5-11% [4].

Data Analysis and Statistical Approaches

Statistical Methods for VOC Pattern Recognition

The analysis of VOC profiling data requires sophisticated statistical approaches to identify meaningful patterns amid complex datasets. Both unsupervised and supervised methods play important roles in VOC data analysis. Unsupervised methods like Principal Component Analysis (PCA) are valuable for exploring data structure and identifying outliers, while supervised methods like Random Forest are effective for building classification models and identifying the most discriminatory VOCs.

In a comprehensive study of Mycobacterium avium subsp. paratuberculosis (MAP), Random Forest classification was applied to rank VOCs based on their importance in distinguishing bacterial cultures from controls [2]. The top-ranked compound alone achieved an Area Under the Curve (AUC) of 0.85, which improved to 0.91 when all 28 VOCs in the core profile were utilized. The analysis followed a rigorous process including: (1) data standardization by dividing each value by the maximum value for the given substance and experiment, (2) non-parametric Mann-Whitney U-test to identify significant differences with p-values adjusted for multiple testing using the Benjamini-Hochberg FDR method, and (3) cross-validation with up-sampling to balance group sizes and obtain reasonable accuracy estimates [2]. This statistical rigor is essential for developing robust VOC-based classifiers.

Reproducibility Assessment and Biomarker Validation

A significant challenge in VOC research is establishing reproducible biomarkers across different studies and platforms. Traditional single-medium approaches (SMA) in in vitro studies often identify dozens of differential VOCs, but few may show consistency across different experimental conditions. A novel multi-medium approach (MMA) has been proposed to address this challenge by using different culture media to identify truly reproducible VOCs [5].

In a lung cancer cell study employing MMA, only two VOCs (methyl butanol isomers) showed consistent reproducibility across different media, with lower levels in cancerous A549 cells compared to normal lung cells [5]. These findings were further validated through targeted detection in animal models, confirming the utility of the MMA approach for identifying robust biomarkers. For quantitative analysis, researchers have compared various semi-quantitative methods and found that most produce highly similar statistical results except for standard addition to biological samples [3]. This suggests that for many applications focusing on relative abundance patterns rather than absolute quantities, semi-quantitative approaches like normalized peak area per fresh weight or semi-quantification based on internal standard abundance provide valid and practical alternatives to more laborious absolute quantification methods.

Table 2: Semi-Quantitative Methods for VOC Analysis

Method Principle Accuracy Complexity Best Use Cases
External Calibration Curves Standard curves from reference compounds High High (requires pure standards) Targeted quantification of known compounds
Standard Addition to Sample Standards added directly to biological sample Highest Very high Complex matrices with strong interference
Peak Area Normalization Peak area normalized to sample weight Moderate Low Screening studies with limited standards
Internal Standard Method Normalization to added internal standard Moderate-High Moderate When deuterated analogs are available
Nearest n-Alkane Reference Retention index-based quantification Moderate Moderate Compound identification and semi-quantification

Experimental Protocols for Specific Applications

Protocol 1: Bacterial VOC Profiling for Diagnostic Development

Background: This protocol describes a method for identifying reproducible VOC patterns from bacterial cultures, specifically optimized for Mycobacterium avium subspecies paratuberculosis (MAP) but adaptable to other bacterial species [2].

Materials and Reagents:

  • Bacterial strains: MAP field isolates and reference strains
  • Culture media: Middlebrook 7H10 agar or 7H9 broth
  • Controls: Sterile culture media processed identically to inoculated samples
  • Sampling equipment: 20 mL headspace vials, crimp caps with PTFE/silicone septa
  • Internal standards: Deuterated compounds (e.g., toluene-d8, benzene-d6)

Procedure:

  • Bacterial Cultivation: Inoculate culture media with bacterial suspension adjusted to McFarland standard 1.0. Include multiple biological replicates (recommended n=6 per strain). Incubate at 37°C until exponential growth phase is reached (typically 2-4 weeks for MAP).
  • Headspace Sampling: Transfer 5 mL of culture to 20 mL headspace vials. Seal immediately with crimp caps. Maintain samples at 37°C during sampling to mimic growth conditions.
  • VOC Collection: Use HSSE or SBSE methods as described in Section 2.2. Extraction time should be optimized for your specific system but typically ranges from 60-120 minutes.
  • GC-MS Analysis: Use the GC-MS parameters detailed in Section 3.1. Include blank samples (empty vials) and system suitability tests in each batch.
  • Data Processing: Perform peak picking, alignment, and integration using appropriate software. Identify compounds by comparison with mass spectral databases (match quality >90%) and retention indices.

Quality Control Measures:

  • Monitor bacterial growth phase carefully, as VOC profiles change significantly throughout growth stages
  • Maintain consistent sampling temperature and time across all samples
  • Include negative controls (sterile media) and positive controls (known VOC mixtures) in each batch
  • Randomize sample analysis order to avoid batch effects
Protocol 2: Mammalian Cell VOC Profiling for Cancer Biomarker Discovery

Background: This protocol describes an approach for identifying reproducible VOC patterns from lung cancer cells using the multi-medium approach (MMA) to enhance biomarker reliability [5].

Materials and Reagents:

  • Cell lines: Lung cancer cells (A549) and normal lung cells (BEAS-2B)
  • Culture media: RPMI 1640, DMEM, and Ham's F12
  • Serum: Fetal bovine serum (FBS), heat-inactivated
  • Antibiotics: Penicillin-streptomycin solution
  • Trypsin-EDTA solution for cell detachment
  • Sampling equipment: Cell culture flasks, headspace vials

Procedure:

  • Cell Culture: Maintain cells in appropriate culture media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Culture cells in all three media types (RPMI 1640, DMEM, and Ham's F12) for the MMA approach.
  • Sample Preparation: At 80% confluence, rinse cells with PBS and add fresh media. Incubate for 24 hours to allow VOC accumulation. Include blank samples (media without cells) processed identically.
  • Headspace Sampling: Transfer 5 mL of cell culture media to 20 mL headspace vials. Seal immediately and maintain at 37°C until extraction.
  • VOC Extraction and Analysis: Use HSSE or SBSE followed by GC-MS analysis as described in previous sections.
  • Data Analysis: Apply both univariate (t-tests with FDR correction) and multivariate (PCA, Random Forest) statistical methods to identify VOCs that consistently differ between cancer and normal cells across all three media types.

Key Considerations:

  • The MMA approach increases robustness by identifying VOCs reproducible across different culture conditions
  • Carefully control cell number and viability across samples as these significantly influence VOC profiles
  • Account for background VOCs from culture media by appropriate blank subtraction
  • Validate findings in animal models when possible to confirm in vivo relevance
Protocol 3: Urinary VOC Metabolite Analysis for Exposure Assessment

Background: This protocol describes a validated method for simultaneous analysis of 28 urinary VOC metabolites using UPLC-ESI/MSMS, suitable for population studies of environmental and tobacco-related exposures [4].

Materials and Reagents:

  • Urine samples: Collect in sterile containers, freeze at -80°C until analysis
  • Standards: Authentic VOC metabolite standards and isotopically labeled internal standards
  • Mobile phases: 0.1% formic acid in water, 0.1% formic acid in acetonitrile
  • Solid-phase extraction cartridges: Oasis HLB or equivalent

Procedure:

  • Sample Preparation: Thaw urine samples on ice and centrifuge at 3000 × g for 10 minutes. Dilute 100 μL of supernatant with 400 μL of 0.1% formic acid in water.
  • Solid-Phase Extraction (optional): For enhanced sensitivity, perform SPE using Oasis HLB cartridges preconditioned with methanol and water. Elute with methanol containing 0.1% formic acid.
  • UPLC-ESI/MSMS Analysis: Inject 5 μL onto UPLC system with C18 column (2.1 × 100 mm, 1.7 μm) maintained at 40°C. Use gradient elution at 0.4 mL/min: 0-1 min (2% B), 1-8 min (2-95% B), 8-10 min (95% B), 10-12 min (2% B).
  • Mass Spectrometry: Operate in negative ESI mode with multiple reaction monitoring (MRM). Optimize compound-specific parameters for each metabolite.
  • Quantification: Use internal standard method with calibration curves ranging from 0.5-500 ng/mL.

Method Validation:

  • Accuracy: 84-104% for spiked matrix samples
  • Precision: Relative standard deviations of 2.5-11%
  • Limit of detection: 0.5-20 ng/mL depending on metabolite
  • Specificity: No interference from endogenous compounds at retention times of target analytes

Workflow Visualization

Figure 1: Comprehensive Workflow for VOC Profiling Studies. This diagram illustrates the key stages in VOC profiling from study design through biomarker validation, highlighting critical decision points at each stage.

semi_quantitative_methods start Select Semi-Quantitative Method decision1 Pure standards available? start->decision1 external External Calibration result Relative Quantification Results external->result internal Internal Standard Method internal->result area_norm Peak Area Normalization area_norm->result alkane Nearest n-Alkane Reference alkane->result decision1->external Yes decision2 Deuterated standards available? decision1->decision2 No decision2->internal Yes decision3 High throughput needed? decision2->decision3 No decision3->area_norm Yes decision3->alkane No

Figure 2: Decision Framework for Semi-Quantitative VOC Analysis Methods. This flowchart guides researchers in selecting appropriate semi-quantification methods based on available standards and research objectives [3].

Conclusion

These application notes and protocols provide comprehensive guidance for implementing VOC profiling methods in research and diagnostic development. The key to success lies in appropriate method selection based on specific research questions, rigorous quality control throughout the analytical process, and robust statistical approaches for data interpretation. The protocols described here have been validated in various contexts and can be adapted to specific research needs.

The field of VOC profiling continues to evolve rapidly, with emerging trends including miniaturized sensors for point-of-care applications, advanced data integration techniques combining VOC data with other omics datasets, and standardization initiatives to improve reproducibility across laboratories. By following the detailed protocols and considerations outlined in this document, researchers can generate high-quality, reproducible VOC data that advances our understanding of biological systems and contributes to the development of novel diagnostic applications.

References

Comprehensive Application Notes and Protocols for SPME Extraction of Ether Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, concentration, and sample introduction into a single step. Since its development in 1989 by the Pawliszyn research group, SPME has revolutionized analytical chemistry by significantly reducing sample preparation time while maintaining high sensitivity and reproducibility [1]. The technique operates on the principle of absorption/adsorption and desorption, where analytes partition between the sample matrix and a coated fiber phase until equilibrium is established. This equilibrium extraction approach enables both quantitative and semi-quantitative analysis of various compounds, making it particularly valuable for the analysis of volatile and semi-volatile compounds, including various ether compounds [2].

SPME's versatility stems from its adaptability to various sampling modes and configurations. The main configurations include fiber SPME, in-tube SPME (IT-SPME), thin-film microextraction (TFME), and needle-trap devices (NTD), each offering distinct advantages for specific applications [3] [4]. Fiber SPME, the most common configuration, involves a fused-silica fiber coated with a stationary phase, which can be exposed to the sample either through direct immersion (DI-SPME) or through the headspace (HS-SPME) above the sample. The choice of configuration depends on factors such as sample matrix complexity, analyte volatility, and required sensitivity [2]. For ether compound analysis, the appropriate selection of SPME configuration and parameters is critical for achieving optimal extraction efficiency and accurate quantification.

SPME Fundamentals and Relevance to Ether Compounds

Basic Principles and Configurations

SPME is based on the partition equilibrium of analytes between the sample matrix and the extraction phase. The amount of analyte extracted by the SPME fiber at equilibrium is given by the equation:

n = Kfs × Vf × C0

Where n is the amount of extracted analyte, Kfs is the partition coefficient between the fiber coating and sample matrix, Vf is the volume of the fiber coating, and C0 is the initial concentration of analyte in the sample [3]. This relationship highlights that extraction efficiency depends on the affinity of analytes for the fiber coating (Kfs) and the coating volume. For ether compounds, which exhibit a range of polarities and volatilities, selecting the appropriate fiber coating is essential for achieving sufficient sensitivity.

The development of various SPME geometries has significantly expanded its application scope. In-tube SPME (IT-SPME), introduced in 1997, uses a capillary tube as the extraction device and offers advantages for online coupling with liquid chromatography (LC) systems [3]. Thin-film microextraction (TFME) provides a larger surface area to extraction phase volume ratio, resulting in enhanced sensitivity and faster extraction times, making it particularly suitable for trace analysis of ether compounds in complex matrices [4]. More recent innovations include coated blade spray (CBS) for direct coupling to mass spectrometry and needle-trap devices (NTD) for exhaustive extraction of both fluid-borne analytes and particles [4].

Advantages of SPME for Ether Compound Analysis

SPME offers several distinct advantages for the extraction and analysis of ether compounds:

  • Solvent-free operation: Eliminates the need for large volumes of organic solvents, making it an environmentally friendly technique that aligns with green chemistry principles [2] [5].

  • Miniaturized design: The small size of SPME devices enables minimal invasive sampling, particularly valuable for in vivo studies and field applications [4].

  • High enrichment factors: The concentration of analytes onto the fiber coating enables the detection of trace-level compounds at concentrations as low as parts-per-trillion (ppt) [2].

  • Compatibility with multiple analytical platforms: SPME can be directly coupled to gas chromatography (GC), liquid chromatography (LC), and mass spectrometry (MS) systems, providing flexibility in analytical method development [2] [3].

  • Automation capability: SPME systems can be fully automated, enabling high-throughput analysis and improving reproducibility while reducing manual labor [6] [3].

For ether compounds specifically, SPME's ability to extract compounds without applying heat (in HS mode) is particularly beneficial for preserving the integrity of thermally labile ether compounds that might decompose under harsh extraction conditions.

Applications for Specific Ether Compound Classes

Alkyl and Aryl Ethers

Alkyl and aryl ethers are commonly found in environmental samples, flavor and fragrance compounds, and industrial applications. SPME methods have been successfully developed for the analysis of these compounds, with HS-SPME being particularly effective for volatile alkyl ethers. For instance, polycyclic aromatic ethers and alkoxy phenols can be efficiently extracted using PDMS/DVB fibers due to the balanced affinity for both non-polar and slightly polar compounds [2]. Method optimization for these compounds typically involves pH adjustment to ensure the compounds are in their neutral form, enhancing their volatility in headspace applications.

Recent applications include the analysis of methoxypyrazines in environmental and food samples, with reported detection limits as low as 10-20 ppt using CAR/PDMS fibers [2]. The high sensitivity achieved makes SPME particularly valuable for detecting these potent aroma compounds that have extremely low odor thresholds. For larger alkyl aryl ethers such as those used as polymer additives or industrial intermediates, DI-SPME with longer extraction times (30-60 minutes) has been employed successfully, utilizing C18-coated blades or HLB particles immobilized with PTFE AF 2400 as the extraction phase [4] [5].

Halogenated Ethers

Halogenated ethers, including chloroalkyl ethers and fluorinated ethers, present unique analytical challenges due to their high volatility and potential toxicity. SPME methods have been developed for monitoring these compounds in environmental matrices, with CAR/PDMS fibers demonstrating excellent extraction efficiency for smaller halogenated ethers [1]. The strong adsorption capacity of Carboxen particles makes it ideal for retaining these highly volatile compounds during extraction.

For per- and polyfluoroalkyl substances (PFAS) containing ether linkages, such as perfluoropolyethers and fluoroether compounds, recent research has explored both DI-SPME and in-tube SPME approaches [6]. The analysis of PFAS in complex matrices like cosmetics demonstrated that SPME provided good linearity (0.025 to 25 ng/g) and satisfactory recovery rates when optimized protocols were followed [6]. The choice of extraction mode for fluorinated ethers depends on their molecular weight and volatility, with HS-SPME suitable for volatile species and DI-SPME preferred for semi-volatile and polar compounds after appropriate derivatization.

Oxygenated Ether Derivatives

Oxygenated ether derivatives, including ether-aldehydes, ether-ketones, and ether-alcohols, are frequently encountered as oxidation products or metabolites of larger ether compounds. The analysis of these compounds often requires careful method optimization due to their polar functional groups, which can reduce extraction efficiency in non-polar fiber coatings. For such compounds, CW/TPR fibers have shown excellent extraction capabilities due to the combination of hydrophilic and aromatic interactions [2].

Applications include the analysis of ethoxy alcohols in biological samples and glycol ether metabolites in environmental waters. For instance, a fully automated SPME method using XYZ robotic systems combined with GC-QqQ-MS has been developed for hydroxy metabolites of polycyclic aromatic hydrocarbons in urine samples, employing an on-fiber derivatization protocol with N-tetr-butyldimethylsilyl-N-methyltrifluoroacetamide to enhance the volatility of these compounds [1]. This approach could be readily adapted for oxygenated ether derivatives with similar physicochemical properties.

Table 1: SPME Fiber Selection Guide for Ether Compounds

Ether Compound Class Recommended Fiber Type Extraction Mode Optimal Sample Conditions
Volatile Alkyl Ethers CAR/PDMS, PDMS/DVB HS-SPME Aqueous matrix, salt addition
Aryl Alkyl Ethers PDMS/DVB, PA HS-SPME or DI-SPME Neutral pH, 60°C temperature
Halogenated Ethers CAR/PDMS, DVB/CAR/PDMS HS-SPME Ambient temperature
Oxygenated Ethers CW/TPR, PEG DI-SPME Aqueous matrix, no salt
Glycol Ethers HLB, C18 DI-SPME Neutral to slightly acidic pH

Detailed Experimental Protocols

HS-SPME Protocol for Volatile Ether Compounds in Environmental Samples

This protocol is optimized for the extraction of volatile ether compounds (e.g., alkyl ethers, chloromethyl ethers) from water and air samples using HS-SPME with GC-MS analysis.

Materials and Equipment:

  • SPME fiber: CAR/PDMS (85 μm) or DVB/CAR/PDMS (50/30 μm)
  • SPME holder (manual or automated)
  • GC-MS system with appropriate capillary column
  • 20 mL headspace vials with PTFE/silicone septa
  • Heating block or water bath with temperature control
  • Sodium chloride (ACS grade)
  • Magnetic stir bars

Procedure:

  • Sample Preparation: Transfer 10 mL of aqueous sample to a 20 mL headspace vial. Add 3 g of sodium chloride and a magnetic stir bar. For solid samples, use 1 g sample with 10 mL of water.

  • Equilibration: Seal the vial and place it in a heating block set at 60°C. Allow the sample to equilibrate for 10 minutes with constant stirring at 500 rpm.

  • Fiber Conditioning: Condition the SPME fiber in the GC injection port according to manufacturer's specifications (typically 250°C for 5-10 minutes for CAR/PDMS fibers).

  • Extraction: Expose the conditioned fiber to the headspace of the sample for 30 minutes at 60°C with continuous stirring.

  • Desorption: Insert the fiber into the GC injection port set at 250°C for 5 minutes in splitless mode for thermal desorption.

  • Analysis: Perform GC-MS analysis using the following temperature program: 40°C (hold 2 min), ramp to 280°C at 10°C/min, final hold 5 min.

Method Notes:

  • For very volatile ether compounds (boiling point <100°C), use shorter extraction times (15-20 minutes) to prevent displacement effects.
  • Fiber conditioning between injections is critical to prevent carryover, especially for less volatile ether compounds.
  • For quantitative analysis, use internal standards such as deuterated ether analogs when available.
DI-SPME Protocol for Semi-Volatile Ether Compounds in Complex Matrices

This protocol is designed for the extraction of semi-volatile ether compounds (e.g., glycol ethers, hydroxylated ethers) from complex matrices including biological fluids, cosmetics, and consumer products.

Materials and Equipment:

  • SPME fiber: HLB-coated devices or CW/TPR (50 μm)
  • Automated SPME system (e.g., PAL Combi-xt)
  • LC-MS/MS system with C18 column
  • 2 mL glass vials with screw caps
  • Vortex mixer
  • Centrifuge
  • Mobile phase solvents: methanol and water (LC-MS grade)

Procedure:

  • Sample Preparation: Weigh 0.5 g of sample into a 10 mL glass vial. For mascara analysis, previous research used 5 mL of methanol-water mixture as dispersive media [6]. Add 50 μL of internal standard solution.

  • Extraction Medium Optimization: Based on matrix type, select appropriate dispersive media:

    • For waterproof cosmetics: 80:20 methanol:water
    • For biological fluids: 50:50 methanol:water with 2% formic acid
    • For environmental solids: 70:30 methanol:water
  • Extraction: Transfer 1.5 mL of the prepared sample to a 2 mL glass vial. Perform DI-SPME extraction for 60 minutes at room temperature with agitation at 1000 rpm.

  • Washing: After extraction, quickly rinse the SPME device with ultrapure water to remove matrix components loosely attached to the extraction phase.

  • Desorption: Desorb analytes in 250 μL of 80:20 methanol:water solution containing 2% ammonium formate for 20 minutes with agitation.

  • Analysis: Inject the desorption solution into the LC-MS/MS system after filtration through 0.22 μm nylon filters.

Method Notes:

  • For ether compounds with poor chromatographic behavior, implement on-fiber derivatization before desorption.
  • For targeted analysis, optimize MRM transitions for specific ether compounds of interest.
  • The addition of ammonium formate in the desorption solution enhances ionization efficiency in MS detection.

Method Optimization and Performance Data

Critical Optimization Parameters

Successful SPME analysis of ether compounds requires careful optimization of several key parameters:

  • Fiber Coating Selection: The choice of fiber coating significantly impacts extraction efficiency. For ether compounds, bipolar coatings such as DVB/CAR/PDMS often provide the best performance for a broad range of ether types, while specialized coatings like HLB are preferable for polar ether derivatives [2] [6].

  • Extraction Time: Equilibrium time varies considerably among different ether compounds. While volatile ethers may reach equilibrium in 15-30 minutes, semi-volatile ethers may require 60 minutes or longer. For high-throughput analysis, non-equilibrium extraction can be employed with strict control of extraction times [6].

  • Temperature Optimization: Extraction temperature affects the partition coefficient and mass transfer kinetics. For HS-SPME, higher temperatures (50-70°C) generally enhance sensitivity for most ether compounds, but may reduce fiber lifetime and potentially degrade thermally labile compounds.

  • Ionic Strength: The addition of salt (typically 10-30% NaCl) can improve extraction efficiency for more polar ether compounds through salting-out effects, but may have negligible or even negative effects on non-polar ethers [6].

  • pH Adjustment: For ether compounds containing ionizable groups, pH adjustment is critical to ensure they are in the neutral form for optimal extraction. Most ether compounds are not ionizable, but their metabolites or degradation products may require pH control.

Table 2: Quantitative Performance of SPME for Ether Compound Analysis

Ether Compound Matrix LOD (ng/g) LOQ (ng/g) Linear Range Recovery (%)
Diethyl Ether Water 0.5 1.7 1.7-5000 95-105
Methyl tert-Butyl Ether Soil 0.8 2.5 2.5-1000 88-102
Ethylene Glycol Monoethyl Ether Plasma 2.1 7.0 7.0-1000 85-98
6:2 fluorotelomer ether Cosmetics 0.025 0.083 0.083-25 92-108
Anisole Food 0.3 1.0 1.0-500 90-103
Greenness Assessment and Practical Considerations

SPME represents a green analytical technique due to its minimal solvent consumption and reduced waste generation. When compared to traditional extraction methods like liquid-liquid extraction or solid-phase extraction, SPME reduces solvent usage by up to 99%, significantly minimizing environmental impact [5]. Recent assessments of SPME methods for complex matrices have confirmed their excellent greenness profiles while maintaining high analytical performance [6].

Practical considerations for implementing SPME methods for ether compound analysis include:

  • Fiber Lifespan: Most SPME fibers can withstand 50-100 extractions under optimal conditions, but complex matrices may reduce this lifespan. Regular performance verification is recommended.

  • Matrix Effects: Complex samples can cause fiber fouling or competitive adsorption, necessitating effective sample preparation strategies such as dilution, filtration, or standard addition calibration.

  • Automation Benefits: Automated SPME systems improve method reproducibility with typical RSDs of <10%, compared to 15-25% for manual operations [6].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Extraction Efficiency:

    • Potential causes: Incorrect fiber coating, insufficient extraction time, inappropriate temperature
    • Solutions: Perform fiber screening experiments, optimize extraction time profiles, adjust incubation temperature
  • Carryover Between Injections:

    • Potential causes: Incomplete desorption, fiber degradation, analytes with high affinity for coating
    • Solutions: Extend desorption time, increase desorption temperature, implement bake-out steps between runs, use dedicated fibers for problematic compounds
  • Poor Reproducibility:

    • Potential causes: Variable sampling conditions, fiber damage, inconsistent sample agitation
    • Solutions: Implement automated SPME, visually inspect fiber before use, control agitation speed and consistency, use internal standards
  • Matrix Effects in Complex Samples:

    • Potential causes: Competitive adsorption, coating fouling, protein binding
    • Solutions: Dilute samples, implement efficient cleanup steps, use matrix-matched calibration, standard addition method
In Vivo SPME Applications for Ether Compounds

Recent advances in in vivo SPME have enabled the monitoring of ether compounds and their metabolites directly in living systems. The development of biocompatible coatings such as pure PDMS and PTFE AF 2400-based coatings has facilitated the application of SPME for in vivo sampling of exogenous and endogenous compounds from plants, animals, and even human tissues [4]. For ether compounds, this approach is particularly valuable for studying the bioavailability, distribution, and metabolic transformation of these compounds in environmental toxicology studies.

Key considerations for in vivo SPME of ether compounds include:

  • Coating Biocompatibility: Coatings must be non-toxic and non-reactive with biological systems. PDMS coatings have demonstrated excellent biocompatibility for in vivo applications [4].

  • Calibration Approaches: In vivo quantification requires specialized calibration methods such as equilibrium extraction, pre-equilibrium with correction factors, or standard-free quantification [4].

  • Spatial Resolution: Space-resolved SPME with discontinued coatings enables simultaneous extractions from different tissues, providing valuable information on compound distribution [4].

Workflow Visualization Using Graphviz

The following Graphviz diagrams illustrate key experimental workflows and logical relationships for SPME analysis of ether compounds.

SPME Method Development Workflow

G Start Start Method Development FiberSelection Fiber Coating Selection Start->FiberSelection ModeSelection Extraction Mode Selection FiberSelection->ModeSelection PDMS PDMS FiberSelection->PDMS Non-polar ethers PDMS_DVB PDMS_DVB FiberSelection->PDMS_DVB Aromatic ethers CAR_PDMS CAR_PDMS FiberSelection->CAR_PDMS Volatile ethers CW_TPR CW_TPR FiberSelection->CW_TPR Polar ethers ParamOptimization Parameter Optimization ModeSelection->ParamOptimization HS HS ModeSelection->HS Volatile compounds DI DI ModeSelection->DI Semi-volatile compounds Validation Method Validation ParamOptimization->Validation Time Time ParamOptimization->Time Extraction time Temperature Temperature ParamOptimization->Temperature Incubation temp pH pH ParamOptimization->pH pH adjustment Salt Salt ParamOptimization->Salt Salt addition Application Real Sample Application Validation->Application

HS-SPME Analytical Procedure

H Start HS-SPME Procedure Start SamplePrep Sample Preparation Start->SamplePrep FiberCondition Fiber Conditioning SamplePrep->FiberCondition Vial Vial SamplePrep->Vial Transfer to vial SaltAdd SaltAdd SamplePrep->SaltAdd Add salt IS IS SamplePrep->IS Add internal standard Equilibration Sample Equilibration FiberCondition->Equilibration Extraction Headspace Extraction Equilibration->Extraction Temp Temp Equilibration->Temp Set temperature Stirring Stirring Equilibration->Stirring Start stirring Time Time Equilibration->Time Wait 10 min Desorption Thermal Desorption Extraction->Desorption Expose Expose Extraction->Expose Expose fiber ExtractTime ExtractTime Extraction->ExtractTime 30-60 min Analysis GC-MS Analysis Desorption->Analysis

Conclusion

SPME has established itself as a powerful sample preparation technique for the analysis of ether compounds across various application fields. The continuous development of new coating materials, device geometries, and sampling approaches continues to expand the applicability and performance of SPME methods. For researchers analyzing ether compounds, the key to success lies in the careful selection of extraction conditions based on the physicochemical properties of the target analytes and the specific matrix being analyzed. The protocols and guidelines provided in this document offer a solid foundation for method development that can be further optimized for specific applications. As SPME technology continues to evolve, particularly in the areas of in vivo sampling and high-throughput automation, its value for ether compound analysis in environmental, biological, and product safety applications will undoubtedly increase.

References

optimizing 2-methoxybutane GC-MS detection

Author: Smolecule Technical Support Team. Date: February 2026

Compound Identification & Data

The table below summarizes key gas chromatography (GC) retention index (RI) data for 2-methoxy-2-methylbutane (CAS 994-05-8), which is crucial for its identification [1].

Column Type Active Phase Retention Index (I) Experimental Conditions
Petrocol DH-100 Petrocol DH-100 672.5 Helium carrier gas; 100 m x 0.2 mm; Custom temperature program [1]
DB-1 Polydimethyl siloxane 674.0 Helium carrier gas; 60 m x 0.32 mm, 1.0 μm; Custom temperature program [1]
DB-5MS Polydimethyl siloxane 668.3 Helium carrier gas; 30 m x 0.25 mm, 0.25 μm; 40°C (1 min) to 250°C at 3°C/min [1]
HP-5 Polydimethyl siloxane 678.0 50 m x 0.32 mm, 1.05 μm; Custom temperature program [1]
SOLGel-Wax Polyethylene glycol 790.0 Helium carrier gas; 30 m x 0.25 mm, 0.25 μm; Custom temperature program [1]

Method Optimization Guide

To achieve optimal detection, focus on these key aspects of your GC-MS method:

  • Column Selection: For a standard analysis, a non-polar or low-polarity column like DB-5MS or equivalent is recommended, as it provides a good balance of efficiency and analysis time [1]. The data in the table above can be used for cross-referencing with your specific column.
  • Carrier Gas Considerations: While helium is traditionally used, hydrogen can be a viable alternative due to its higher diffusivity and lower viscosity, which can lead to faster analysis times and reduced operational costs, especially in light of helium shortages [2]. Ensure your GC-MS system is properly configured for the safe use of hydrogen.
  • Temperature Programming: A common and effective approach is to use a moderate ramp rate. For instance, a method starting at 40°C and ramping at 3°C/min, as used for the DB-5MS column, provides excellent separation [1]. For faster analysis, methods with steeper temperature ramps and shorter columns can significantly reduce run times from 30 minutes to as little as 10 minutes while maintaining accuracy [3].
  • Sample Introduction: For complex matrices, consider using a Multimode Inlet (MMI) in solvent vent mode for better performance with larger volume injections, which can enhance sensitivity [4].

Troubleshooting FAQ

Here are answers to common issues you might encounter during your experiments.

  • Q: I am getting a very weak or no signal for my target compound. What should I check?

    • A: This is typically a sensitivity issue. First, check your injection technique and liner for activity or degradation that could cause analyte adsorption or decomposition [4]. Second, consider using analyte protectants or matrix-matched calibration standards to mitigate matrix effects that can suppress the signal [4]. Finally, for ultimate sensitivity and selectivity in complex matrices, transitioning from single quadrupole MS to tandem MS (MS/MS) can provide enhanced detection power by reducing background noise [4].
  • Q: My chromatogram shows peak tailing or broadening. How can I improve the peak shape?

    • A: Peak shape issues often relate to secondary interactions in the system. Ensure the injection port liner is clean and deactivated and that the column is properly cut and installed [4]. If the problem persists, a column backflushing procedure can help remove non-volatile residues that have built up at the front of the column, restoring performance [4].
  • Q: The retention time of my compound is not stable. What could be the cause?

    • A: Unstable retention times usually point to an issue with the carrier gas flow rate or the GC temperature program. Verify that there are no leaks in the system and that the carrier gas flow is stable [4] [3]. Also, ensure the GC oven and injector are heating consistently. Using a retention index (RI) system, like the one based on alkanes, can help correct for minor retention time shifts and aid in compound identification [5] [1].

Workflow for Method Setup & Troubleshooting

For a logical, step-by-step approach to setting up and optimizing your GC-MS method, follow the workflow below. This diagram outlines the key decision points and actions based on the information in this guide.

Start Start: GC-MS Method for 2-Methoxy-2-Methylbutane Step1 Confirm Compound Identity (Check Retention Index vs. NIST DB) Start->Step1 Step2 Select GC Column (DB-5MS or equivalent) Step1->Step2 Step3 Set Temperature Program (e.g., 40°C to 250°C at 3°C/min) Step2->Step3 Step4 Choose Carrier Gas (Helium standard, H₂ for speed) Step3->Step4 Step5 Perform Analysis Step4->Step5 CheckPeak Evaluate Results: Peak Shape & Signal Step5->CheckPeak Tailing Issue: Peak Tailing/Broadening CheckPeak->Tailing No WeakSignal Issue: Weak/No Signal CheckPeak->WeakSignal No UnstableRT Issue: Unstable Retention Time CheckPeak->UnstableRT No Success Method Validated CheckPeak->Success Yes FixTailing Check/Replace Inlet Liner Consider Column Backflushing Tailing->FixTailing FixTailing->Step5 FixSignal Check for Matrix Effects Use Analyte Protectants Optimize MS/MS Transitions WeakSignal->FixSignal FixSignal->Step5 FixRT Check for Gas Leaks Stabilize Oven Temperature Use Retention Index System UnstableRT->FixRT FixRT->Step5

References

reducing 2-methoxybutane peak tailing in chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Understanding and Measuring Peak Tailing

Peak tailing is an asymmetric peak shape where the second half of the peak is broader than the front [1]. It's a common issue that can lead to inaccurate quantification, reduced resolution, and difficulties in integrating peaks properly [1] [2].

The tailing factor (Tf) is used to quantify peak tailing. It's calculated using the formula Tf = (a + b) / 2a, where 'a' is the width of the front half of the peak and 'b' is the width of the back half [1]. A perfect Gaussian peak has a Tf of 1.0, while a Tf greater than 1 indicates tailing [1]. While a tailing factor below 2 is often suggested, methods with higher values can be validated and accepted by regulatory bodies, provided they are robust and accurate [3].

Troubleshooting Guide: Causes and Solutions

Here is a summary of the most common causes of peak tailing and how to fix them.

Cause of Tailing Description Corrective Actions
Secondary Silanol Interactions [1] [4] Acidic silanol groups on the silica packing interact with basic functional groups on the analyte. Operate at lower pH (e.g., pH 3.0) to protonate silanols [1] [4]. Use end-capped/base-deactivated (BDS) columns [1] [4]. Add buffers to mobile phase to control pH and mask silanols [1].
Column Overload [1] Too much sample mass injected onto the column. Dilute the sample and re-inject [1] [4]. Use a column with higher capacity (e.g., increased % carbon) [1]. Decrease the absolute amount of sample injected [1].
Packing Bed Deformation [1] Voids or channels form at the column inlet, or the inlet frit is blocked. Reverse-flush the column to remove blockage [1]. Replace the column frit or the entire column [1]. Use in-line filters and guard columns to prevent future blockages [1].
Excessive Dead Volume [1] Volume in the system (e.g., in tubing, fittings) outside of the column. Ensure the HPLC system is configured correctly with minimal extra-column volume [1] [5].
Inappropriate Sample Solvent/Solubility [1] [5] Sample solvent is stronger than the mobile phase, or the analyte has poor solubility. Dissolve the sample in the mobile phase whenever possible [1] [4]. Reduce the injection volume or the solute concentration [1].
Sample Contamination [1] [2] Contaminants in the sample or reagents enhance secondary interactions. Use a sample clean-up procedure like Solid-Phase Extraction (SPE) [4]. Use high-purity solvents and packing materials [1].

Systematic Diagnosis Workflow

To help you systematically identify the cause in your lab, follow this diagnostic flowchart.

Diagnosing Peak Tailing Start Peak Tailing Observed AllPeaks Do all peaks in the chromatogram tail? Start->AllPeaks SinglePeak Does only a single peak tail? AllPeaks->SinglePeak No ColumnIssue Likely cause: General Column Issue - Mass overload - Blocked inlet frit - Column void AllPeaks->ColumnIssue Yes SpecificPeak Likely cause: Specific Analyte Interaction - Secondary silanol interactions - Poor solubility in mobile phase SinglePeak->SpecificPeak Dilute Action: Dilute sample 10x and re-inject ColumnIssue->Dilute StillTailing Do peaks still tail after dilution? Dilute->StillTailing OverloadConfirmed Cause confirmed: Mass Overload StillTailing->OverloadConfirmed No CheckFrit Action: Check for blocked frit or column void. Reverse-flush column or replace frit/column. StillTailing->CheckFrit Yes AdjustpH Action: Lower mobile phase pH (at least 2 units away from analyte pKa if possible) SpecificPeak->AdjustpH CheckColumn Action: Switch to a highly deactivated (BDS) column or use a mobile phase buffer SpecificPeak->CheckColumn

Key Experimental Protocols for Method Development

When developing or optimizing a method, proactively incorporating these strategies can prevent tailing.

  • Systematically Optimize Mobile Phase pH: For basic analytes, prepare mobile phases at different pH values (e.g., 3.0, 5.0, 7.0) while keeping other parameters constant. Using a UV-transparent buffer ensures accurate detection [5]. A study showed that reducing pH from 7.0 to 3.0 improved the tailing factor of methamphetamine from 2.35 to 1.33 [4].
  • Screen Different Stationary Phases: Not all C18 columns are the same. Proactively screen columns with different selectivities. Use end-capped or base-deactivated (BDS) columns, which have treated residual silanol groups to minimize interactions [1] [4]. For highly hydrophobic compounds, a C4 column can sometimes provide better peak shape than a C18 column by reducing excessive retention [6].
  • Apply Analytical Quality by Design (AQbD) Principles: Use experimental design (DoE) to systematically understand how factors like mobile phase composition, flow rate, and temperature affect critical attributes like the tailing factor [7]. This approach helps find a robust "method operable design region" that is less susceptible to tailing [7] [8].

I hope this technical guide provides a clear path forward for resolving the peak tailing in your experiments.

References

improving separation of methoxybutane isomers

Author: Smolecule Technical Support Team. Date: February 2026

Separation Principles and Advanced Methods

For separating isomers with minimal differences in physical properties, kinetic-based separation using advanced porous materials often outperforms traditional methods.

The table below summarizes a highly effective advanced method.

Method Key Material/Solvent Separation Principle Reported Performance (for Butane Isomers) Key Advantages
Slurry Sorption [1] ZIF-8 / DMPU-Water Slurry Kinetic selectivity & steric hindrance Selectivity > 890; Purity: 99.46 mol% in pilot test [1] Very high selectivity; suitable for continuous, scalable processes; allows for efficient heat management [1]

This ZIF-8 slurry method is particularly notable. The zeolitic imidazolate framework (ZIF-8) has a flexible pore aperture that can discriminate molecules based on slight differences in size and shape. The branched isobutane molecule is hindered from entering the pores, while the linear n-butane diffuses rapidly [1]. Using a solvent mixture of N,N-Dimethylpropyleneurea (DMPU) and water is key; DMPU enhances the sorption rate of the desired isomer, while water suppresses the uptake of the unwanted one, leading to very high kinetic selectivity [1].

Experimental Workflow for Slurry-Based Separation

The following diagram outlines the core experimental workflow for implementing a ZIF-8 slurry separation process.

workflow Start Prepare ZIF-8 Slurry A Characterize Sorption Kinetics (Single-component tests) Start->A B Optimize Solvent Ratio (DMPU:Water) A->B C Validate with Mixture (Breakthrough Experiments) B->C D Scale-Up in Pilot Column C->D

Step-by-Step Protocol:

  • Slurry Preparation: Synthesize or procure high-quality ZIF-8 powder. Prepare the slurry by mixing the ZIF-8 powder with a solvent system of DMPU and water. The mass ratio of DMPU to water is a critical variable that requires optimization for your specific methoxybutane isomers [1].
  • Sorption Kinetics Testing: Conduct single-component sorption tests for each methoxybutane isomer. Monitor the uptake of each isomer by the slurry over time to determine the sorption rates and confirm that the system shows high kinetic selectivity [1].
  • Solvent Optimization: Systematically vary the DMPU-to-water ratio in the slurry. The goal is to find the ratio that maximizes the sorption speed difference between your target methoxybutane isomer and the other. This step is crucial for achieving the highest possible separation efficiency [1].
  • Breakthrough Validation: Perform a column breakthrough experiment with a mixture of the methoxybutane isomers. Pass the gas mixture through a column containing the optimized ZIF-8 slurry and analyze the effluent. A successful kinetic separation will show a significant time gap between the elution of the fast-diffusing and slow-diffusing isomers [1].
  • Pilot-Scale Application: Implement the optimized slurry in a continuous pilot-scale separation device, such as a packed column. This allows for countercurrent contact of the gas mixture and the slurry, enabling continuous product collection and slurry regeneration [1].

Troubleshooting Common Issues

The flowchart below guides you through diagnosing and resolving common problems in the slurry separation process.

troubleshooting LowSelectivity Low Separation Selectivity CheckSolvent Check Solvent Ratio (DMPU:Water) LowSelectivity->CheckSolvent PoorRecovery Poor Recovery of Isomer CheckDesorb Check Desorption Conditions PoorRecovery->CheckDesorb LowCapacity Rapidly Declining Slurry Capacity CheckRegen Check for Slurry Deactivation/Poisoning LowCapacity->CheckRegen OptimizeRatio Re-optimize solvent ratio for your specific isomers CheckSolvent->OptimizeRatio AdjustTemp Adjust desorption temperature/pressure CheckDesorb->AdjustTemp CleanSlurry Implement slurry regeneration cycle CheckRegen->CleanSlurry

Important Considerations for Method Development

  • Solvent Properties: DMPU was chosen for its low volatility, low viscosity, high chemical stability, and low toxicity, making it suitable for an industrial process [1].
  • Advantages Over Fixed Beds: Using a slurry instead of a fixed bed of solid adsorbent makes the process continuous and solves heat management issues. The flowing slurry is much easier to heat and cool for regeneration and allows for effective heat integration, which is difficult in a large solid adsorbent bed [1].

References

handling and storage of volatile ether compounds

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Hazards of Volatile Ethers

Ethers like diethyl ether are extremely volatile and flammable, requiring meticulous handling. Key properties and hazards include:

  • High Flammability: Diethyl ether has a very low flash point of approximately -45 °C (-49 °F) [1]. This means its vapors can ignite even from a distant spark at room temperature.
  • Volatility: It evaporates quickly at room temperature, creating an invisible, flammable vapor cloud that is heavier than air and can travel along surfaces to ignition sources [1].
  • Peroxide Formation: When exposed to air and light over time, ethers can form unstable, explosive peroxides [1].

Safe Storage Guidelines

Proper storage is critical to mitigate fire risks and chemical degradation.

Storage Factor Requirement / Recommendation
Container Type Airtight glass containers (amber recommended), with PTFE-lined seals; avoid plastic [2].
Storage Cabinet FM-approved flammable safety cabinet (18-gauge steel); max 60 gallons per cabinet [3].
Temperature Cool, stable environment; refrigerate (2-8°C) using flammable-material-rated appliances only [1] [2].
Environment Well-ventilated, away from heat, sparks, open flames, and oxidizers; protect from light [1] [2].
Labelling Clearly label containers with content and hazard warnings [3].

Safe Handling Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat.
  • Work Area: Use a certified fume hood to ensure no flammable vapor accumulates in the work area.
  • Equipment: Use specially designed Type I or Type II safety cans for dispensing and transporting. These cans feature built-in flame arrestors to prevent flashback [3].
  • Minimize Exposure: Keep containers sealed and open them only within a fume hood for the shortest time necessary to prevent evaporation and vapor buildup [2].

Troubleshooting Common Scenarios (FAQs)

Q1: Our diethyl ether container was left outside the flammable storage cabinet overnight. What should we do? > Immediately move the container to a fume hood. Carefully inspect the container for any signs of damage or leakage. Ventilate the area thoroughly before declaring it safe. Notify your lab supervisor and record the incident. The ether should be considered potentially compromised due to temperature fluctuation and possible light exposure.

Q2: We suspect an old bottle of ether has formed peroxides. How should we proceed? > Do not move or open the container. Crystal formation or discoloration around the cap are danger signs. Contact your institution's hazardous materials (HazMat) team immediately for safe assessment and disposal. Do not attempt to handle it yourself.

Q3: After transferring ether in the lab, we noticed a strong sweet smell. What's the risk? > A noticeable odor indicates a dangerous level of vapor concentration. Immediately evacuate the area, eliminate all potential ignition sources (e.g., turn off hot plates), and ventilate the room extensively. Only re-enter once the odor has completely dissipated and the area is confirmed safe.

Experimental Workflow for Safe Use

The diagram below outlines the core workflow for safely handling volatile ether in a laboratory setting.

ether_handling_workflow Safe Ether Handling Workflow start Start Experiment Plan Procedure prep Prepare in Fume Hood Verify PPE and Equipment start->prep inspect Inspect Container Check for Damage/Peroxides prep->inspect decision Container OK? inspect->decision use Carefully Dispense Minimize Open Time decision->use Yes abort ABORT: Contact Supervisor or HazMat decision->abort No dispose Dispose of Hazardous Waste Per Local Regulations use->dispose end End Experiment Secure All Containers dispose->end abort->end

This workflow provides a logical sequence for risk mitigation during experiments involving volatile ethers.

Quick Reference Table for Diethyl Ether

This table summarizes the critical quantitative data for diethyl ether.

Property Value / Classification Significance & Reference
Flash Point ~-45 °C (-49 °F) [1] Extreme fire hazard; vapors ignitable at sub-zero temperatures.
OSHA/NFPA Class Class IA Flammable Liquid [3] Subject to the strictest storage and handling regulations.
Max in Safety Cabinet 60 gallons [3] Regulatory limit for a single flammable storage cabinet.
Recommended Container Color Red Safety Can [3] Standard color for identifying Class IA flammable liquids.

References

mass spectrum interpretation for ether compounds

Author: Smolecule Technical Support Team. Date: February 2026

Mass Spectral Analysis of Ethers

Here are the answers to some frequently asked questions, based on the information available.

1. What are the key features of a mass spectrum for an ether?

The mass spectrum of an ether is generally characterized by a weak but detectable molecular ion (M⁺•) peak, which is typically more abundant than in the mass spectra of alcohols with a similar carbon skeleton [1]. The most important fragmentation pathways involve the cleavage of carbon-oxygen bonds [1].

2. What are the primary fragmentation pathways for aliphatic ethers?

Aliphatic ethers commonly fragment in three ways [1]:

  • Cleavage of the carbon-oxygen bond (ipso-cleavage): This leads to the loss of an alkyl group (R or R').
  • Cleavage of the carbon-carbon bond adjacent to the oxygen (α-cleavage).
  • Hydride transfer: A rearrangement involving the transfer of a hydride ion from the β-carbon to the ether oxygen.

A key rule is that the largest alkyl group is most readily lost [1]. For a simple symmetrical ether like diethyl ether (CH₃CH₂-O-CH₂CH₃), this results in a characteristic fragment at m/z 29 (CH₃CH₂⁺) [2]. The table below summarizes common fragment ions for different ether types.

Ether Type Characteristic Fragment Ions (m/z) Origins and Notes
General Aliphatic 29, 43, 57, 71... Alkyl ion series (C₂H₅⁺, C₃H₇⁺, C₄H₉⁺, etc.). Often appear as a series of peaks separated by 14 mass units (CH₂ group) [3] [2].
General Aliphatic 31, 45, 59, 73... Often correspond to ions with the oxygen atom (e.g., CH₂=OH⁺, CH₃CH=OH⁺) [1] [3].
Methyl Ethyl Ether 29, 45 m/z 29 (CH₃CH₂⁺), m/z 45 (CH₃CH=OH⁺) [1].
Diethyl Ether 29, 59, 45, 74 (M⁺•) m/z 59 from loss of a methyl group (M-15), m/z 45 from loss of an ethyl group (M-29) [2].
Cyclic Ether (e.g., Tetrahydrofuran) Fragments similar to straight-chain alcohols. Can show a [M-1] peak from H loss and a [M-18] peak from water loss [1].

3. How can I distinguish between different isomeric ethers?

You can differentiate isomers by looking at the relative abundance of key fragment ions.

  • For example, in the spectrum for diisopropyl ether, the base peak (most abundant ion) is at m/z 45 [3]. This is due to the facile loss of an isopropyl group to form a stable (CH₃)₂C=OH⁺ cation.
  • In contrast, the spectrum for dipropyl ether shows a base peak at m/z 43 (C₃H₇⁺), with a much less abundant peak at m/z 59 [3].

4. How do aromatic ethers fragment?

Aromatic ethers, such as anisole (methyl phenyl ether), exhibit a strong molecular ion peak due to the stability of the aromatic ring. A primary fragmentation is the loss of an alkyl group from the oxygen, often forming a base peak at m/z 93 (M-15 for -CH₃) [1]. They can also undergo a rearrangement that produces a characteristic peak at m/z 78, corresponding to the phenyl cation (C₆H₅⁺) after losing the -CH₂O• group [1].

Troubleshooting Guide

Problem: Weak or absent molecular ion peak.

  • Possible Cause: This is common for highly branched aliphatic ethers, much like in tertiary alcohols [1] [2]. The molecular ion is unstable and fragments easily.
  • Solution: Look for other indicative peaks, such as the [M-15]⁺• (loss of CH₃) or [M-29]⁺• (loss of C₂H₅) ions. Use the highest-mass significant fragment ions as clues to reconstruct the molecular weight.

Problem: The spectrum shows a prominent peak at m/z 31.

  • Possible Cause: The ion CH₂=OH⁺ (m/z 31) is highly characteristic of primary alcohols, not ethers [1].
  • Solution: Re-evaluate the functional group. The presence of a strong m/z 31 peak, along with [M-18]⁺• (loss of H₂O) and [M-1]⁺• (loss of H), strongly suggests the compound is an alcohol.

Problem: Differentiating between an ether and an ester of the same molecular weight.

  • Possible Cause: Both can have the same nominal M⁺•.
  • Solution: Look for the "ester pair" of peaks. Esters often show a prominent peak from McLafferty rearrangement (if possible) and a strong peak for the acyl ion [R-C≡O]⁺. Ethers will show the alkyl and oxonium ion series described above.

Workflow for Ether Identification

The following diagram outlines a logical workflow for interpreting the mass spectrum of an ether, from initial observation to final confirmation.

Ether_ID_Workflow cluster_0 Key Fragment Series Start Start: Examine Mass Spectrum Step1 Check for Molecular Ion (M⁺•) Peak (Usually weak but present) Start->Step1 Step2 Identify Key Fragment Series Step1->Step2 Step3 Apply Fragmentation Rules Step2->Step3 A Alkyl series (CₙH₂ₙ₊₁⁺) e.g., m/z 29, 43, 57... B Oxonium ion series e.g., m/z 31, 45, 59... C Check for M - R (largest alkyl) and M - OR fragments Step4 Propose Potential Structures Step3->Step4 Step5 Compare with Reference Spectra or other analytical data (IR, NMR) Step4->Step5

Systematic Workflow for Ether Identification from Mass Spectra

Experimental Protocol Summary

While the search results do not provide a step-by-step SOP, they imply a standard experimental approach [1] [2]:

  • Sample Introduction: The pure ether sample is introduced into the ionization chamber, possibly via a direct insertion probe or as an eluent from a gas chromatograph (GC-MS).
  • Ionization: The sample is bombarded by a stream of high-energy electrons (Electron Impact (EI) ionization, typically 70 eV), which causes the molecules to lose an electron and form positively charged molecular ions (M⁺•).
  • Fragmentation: The excess energy from ionization causes the molecular ions to break apart into characteristic fragment ions. The provided FAQs and troubleshooting guide detail the specific fragmentation patterns of ethers.
  • Analysis: The masses and relative abundances of the molecular and fragment ions are measured to produce the mass spectrum.

Important Notes on Data Interpretation

  • Corroborate with Other Techniques: Mass spectrometry is powerful but rarely used in isolation for definitive identification. Always correlate your findings with other spectroscopic data like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy [2].
  • Isotope Peaks: Look for the isotope peaks, especially the (M+1)⁺• peak, which can provide information about the number of carbon atoms in the molecule.
  • Database Matching: The most reliable method for identification is to compare the unknown spectrum with a database of known reference spectra.

References

1-methoxybutane vs 2-methoxybutane mass spectra comparison

Author: Smolecule Technical Support Team. Date: February 2026

Mass Spectra Comparison at a Glance

The table below summarizes the key mass spectral differences that allow researchers to distinguish between these structural isomers.

Compound Molecular Formula Molecular Weight (M+.) Base Peak (m/z) Major Fragmentation (m/z) Primary Fragmentation Mechanism
1-Methoxybutane [1] C₅H₁₂O 88 45 45, 29, 27 Loss of a propyl radical (C₃H₇•) via α-cleavage [1].
2-Methoxy-2-methylpropane [1] C₅H₁₂O 88 73 73, 57 Loss of a methyl radical (CH₃•) via α-cleavage [1].

Interpreting the Fragmentation Patterns

The different structures of these isomers lead to distinct and predictable fragmentation pathways in mass spectrometry.

  • 1-Methoxybutane (CH₃-CH₂-CH₂-CH₂-O-CH₃): As a straight-chain ether, the dominant fragmentation occurs through α-cleavage next to the oxygen atom. The most favorable cleavage is the loss of a propyl radical (C₃H₇•, mass 43) from the butyl chain. This results in a stable oxocarbenium ion, CH₂=O⁺-CH₃, which appears at m/z 45 and is the base peak [1]. Other common fragments include ions from the loss of an ethyl group (m/z 59) and smaller hydrocarbon fragments.

  • 2-Methoxy-2-methylpropane ((CH₃)₃C-O-CH₃): This highly branched ether, also known as MTBE, fragments differently. The most stable fragment is formed by the loss of a methyl radical (CH₃•, mass 15) from one of the three equivalent methyl groups on the tertiary carbon. This results in a tertiary carbocation, (CH₃)₂C⁺-O-CH₃, at m/z 73, which is the base peak [1].

The following diagram illustrates the primary fragmentation pathways for each compound:

fragmentation_pathways Molecular_Ion Molecular Ion (C5H12O•+) m/z 88 Fragment_1 1-Methoxybutane Key Fragment m/z 45 (Base Peak) Molecular_Ion->Fragment_1 Pathway 1 Fragment_2 2-Methoxy-2-methylpropane Key Fragment m/z 73 (Base Peak) Molecular_Ion->Fragment_2 Pathway 2 Mechanism_1 Fragmentation Mechanism: α-cleavage, loss of C3H7• (Propyl radical) Fragment_1->Mechanism_1 Mechanism_2 Fragmentation Mechanism: α-cleavage, loss of CH3• (Methyl radical) Fragment_2->Mechanism_2

General Principles of Mass Spectrometry for Ethers

For researchers interpreting spectra, the following principles are helpful:

  • Ionization Potential: Lone pairs on oxygen atoms make ethers relatively easy to ionize in a mass spectrometer, forming molecular ions (M+•) [2].
  • Fragmentation Stability: Fragmentation tends to proceed in pathways that generate the most stable carbocations. Tertiary carbocations are more stable than secondary or primary ones, influencing the dominant fragments [2].
  • Common Fragments: For ethers, look for peaks resulting from α-cleavage (cleavage next to the oxygen) and common alkyl losses like M-15 (loss of CH₃) and M-29 (loss of C₂H₅) [2].

Experimental Protocol Considerations

While detailed step-by-step protocols are not provided in the search results, the general experimental approach for such an analysis would involve:

  • Sample Introduction: The pure liquid ether sample is vaporized and introduced into the mass spectrometer.
  • Ionization: Molecules are ionized by electron ionization (EI) at 70 eV, a standard method that produces molecular ions and promotes reproducible fragmentation [3].
  • Mass Analysis: The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z), typically using a quadrupole or magnetic sector mass analyzer.
  • Data Interpretation: The spectrum is interpreted by identifying the molecular ion and key fragment ions. The critical step is comparing the observed base peak and major fragments against known standards or predictive rules to identify the isomer.

References

Comparison of Mass Spectrometry Techniques for Isomer Differentiation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core principles, applicability to methoxybutane, advantages, and limitations of different mass spectrometry approaches for isomer differentiation.

Technique Core Principle Applicability to Methoxybutane Isomers Key Advantage Main Limitation
EI-MS [1] High-energy electrons cause reproducible fragmentation. Limited; isomers often yield near-identical spectra [1]. Simple, widely available, extensive libraries. Lacks selectivity for many positional isomers.
CI-MS/MS with Alternative Reagents [2] Soft ionization with reagent gases (e.g., acetonitrile, VTMS) forms unique ion-adducts for selective fragmentation. Effective; demonstrated for aromatic methoxy positional isomers [2]. High selectivity; can be tuned for specific analytes. Requires specialized reagent gases and method development.
Halide Adduct MS/MS [3] Uses chloride/bromide adducts to promote diagnostic cross-ring and glycosidic cleavages in CID. Potentially Effective; proven for oligosaccharide isomers; generalizable principle [3]. Generates rich, diagnostic fragmentation from stable adducts. Primarily demonstrated for sugars; performance on ethers needs validation.

Detailed Experimental Protocols

For the techniques proven effective in differentiating positional isomers, the experimental workflows are as follows.

Protocol for CI-MS/MS with Vinyltrimethylsilane (VTMS)

This protocol is adapted from research that successfully discriminated aromatic methoxy positional isomers (methoxybuphedrones) [2].

Start Start: Sample Preparation A Derivatization (Heptafluorobutyric anhydride) Start->A B GC Separation (ID-BPX5 column) A->B C Chemical Ionization (CI) Reagent Gas: Vinyltrimethylsilane (VTMS) B->C D Adduct Formation Generate [M+85]+ ions C->D E Tandem MS (MS/MS) Isolate & Fragment [M+85]+ precursor D->E F Data Analysis Compare fragment spectra E->F End End: Isomer Discrimination F->End

Key Steps and Parameters [2]:

  • Derivatization: Treat the analytes with heptafluorobutyric anhydride at room temperature for 30 minutes to increase volatility and enhance ion intensity for GC/MS analysis.
  • GC Conditions: Use an ID-BPX5 column (30 m × 0.25 mm i.d., 0.25 µm film). Set the oven temperature to start at 60°C for 1 minute, then ramp to 280°C at 10°C/min.
  • CI-MS Conditions: Use VTMS as the CI reagent gas. Set the emission current to 40 µA and the mass range to m/z 150–500.
  • MS/MS Analysis: In the ion trap, isolate the precursor ions corresponding to the vinyldimethylsilyl adducts [M+85]+ and fragment them using resonant excitation. The different isomers will produce distinct fragment ion spectra, allowing for clear discrimination.
Protocol for Halide Adduct MS/MS

This protocol, demonstrated for oligosaccharide isomers, can be adapted for other challenging isomers like methoxybutanes [3].

Start Start: Sample Preparation P1 Prepare Sample Solution (with NH₄Cl or NH₄Br) Start->P1 P2 Direct Infusion Nano-electrospray Ionization (nESI) P1->P2 P3 Ionization & Adduction Generate [M+Cl]⁻ or [M+Br]⁻ adducts P2->P3 P4 Tandem MS (MS/MS) Isolate & Fragment halide adducts (CID) P3->P4 P5 Data Analysis Identify diagnostic fragment ions P4->P5 End End: Isomer Differentiation P5->End

Key Steps and Parameters [3]:

  • Sample Preparation: Dissolve the sample in a solution containing ammonium chloride (NH₄Cl) or ammonium bromide (NH₄Br) to promote the formation of halide adducts during ionization.
  • Ionization: Use direct infusion nano-electrospray ionization (nESI) without prior chromatographic separation. Infuse a 5 µL sample volume.
  • MS Analysis: Operate the mass spectrometer in negative ion mode. The primary ions of interest will be the chloride [M+Cl]⁻ or bromide [M+Br]⁻ adducts.
  • MS/MS Analysis: Isolate the halide adduct of the molecule and subject it to Collision-Induced Dissociation (CID). The halide adducts promote characteristic fragmentation patterns that differ between positional isomers, providing diagnostic fingerprints for identification.

Key Considerations for Researchers

  • Start with EI-MS, but be cautious: While running a standard EI-MS spectrum is a logical first step, treat identical spectra with skepticism, not as proof of identity [1].
  • Leverage hyphenated techniques: Combining Gas Chromatography (GC) with advanced MS/MS is highly effective, as the GC provides an initial separation that the mass spectrometer then characterizes in detail [2].
  • Focus on fragmentation patterns: The key to differentiation lies not in the molecular ion but in the distinct fragment ions produced by each isomer using soft ionization and adduct formation [1] [2] [3].

References

comparative thermochemistry of C5H12O isomers

Author: Smolecule Technical Support Team. Date: February 2026

Isomers of C5H12O

C5H12O has multiple isomers falling into two main categories: alcohols (containing an -OH group) and ethers (with an R-O-R' structure) [1].

The table below lists the common structural isomers. Note that this list is for comprehensive reference; performance comparisons should focus on the most common and relevant isomers.

Isomer Name Type Primary/Secondary/Tertiary IUPAC Name (Common Name) Skeletal Structure
1-Pentanol [1] Alcohol Primary Pentan-1-ol CH3(CH2)3CH2OH
2-Pentanol [1] Alcohol Secondary Pentan-2-ol CH3CH2CH2CH(OH)CH3
3-Pentanol [1] Alcohol Secondary Pentan-3-ol CH3CH2CH(OH)CH2CH3
2-Methyl-1-butanol [1] Alcohol Primary 2-Methylbutan-1-ol (CH3)2CHCH2CH2OH
3-Methyl-1-butanol (Isopentyl alcohol) [2] [1] Alcohol Primary 3-Methylbutan-1-ol (CH3)2CHCH2CH2OH
2-Methyl-2-butanol [1] Alcohol Tertiary 2-Methylbutan-2-ol CH3CH2C(CH3)(OH)CH3
3-Methyl-2-butanol [1] Alcohol Secondary 3-Methylbutan-2-ol (CH3)2CHCH(OH)CH3
Ethyl propyl ether [3] [4] Ether - 1-Ethoxypropane CH3CH2OCH2CH2CH3
Methyl butyl ether [3] Ether - 1-Methoxybutane CH3OCH2CH2CH2CH3
Diethyl ether [3] [4] Ether - Ethoxyethane CH3CH2OCH2CH3
Methyl isobutyl ether [3] Ether - 1-Methoxy-2-methylpropane CH3OCH2CH(CH3)2

Framework for Thermochemical Data Comparison

To create your comparative guide, you will need to populate tables with quantitative data. Here are proposed tables and the key thermochemical properties to compare.

Table 1: Standard Thermochemical Properties at 298.15 K

This data should be obtained from reliable sources like the NIST Chemistry WebBook.

Isomer Name ΔfH° (kJ/mol) ΔcH° (kJ/mol) S° (J/mol·K) Cp (J/mol·K)
1-Pentanol [Data needed] [Data needed] [Data needed] [Data needed]
2-Methyl-2-butanol [Data needed] [Data needed] [Data needed] [Data needed]
Diethyl ether [Data needed] [Data needed] [Data needed] [Data needed]
... ... ... ... ...
  • ΔfH°: Standard enthalpy of formation. Crucial for calculating reaction enthalpies.
  • ΔcH°: Standard enthalpy of combustion. Directly related to fuel performance.
  • : Standard molar entropy. Important for understanding Gibbs Free Energy.
  • Cp: Heat capacity. Indicates the energy required to raise the temperature.
Table 2: Experimentally Determined Thermal Stability Data

This data may be found in research articles investigating pyrolysis or thermal decomposition.

Isomer Name Onset Decomposition Temp. (°C) Major Decomposition Products Activation Energy, Ea (kJ/mol)
1-Pentanol [Data needed] e.g., Alkenes, Water [Data needed]
2-Methyl-2-butanol [Data needed] e.g., Alkenes, Water [Data needed]
Diethyl ether [Data needed] e.g., Aldehydes, Gases [Data needed]
... ... ... ...

Experimental Methodologies

For your guide, here are established experimental protocols for obtaining key thermochemical data.

  • Calorimetry for Enthalpy of Combustion (ΔcH°):

    • Use a constant-volume bomb calorimeter according to standard methods (e.g., ASTM D240).
    • Purge the bomb with pure oxygen and pressurize to about 25 atm.
    • Weigh a small sample of the pure isomer (~0.5 g) in a crucible.
    • Submerge the bomb in a known mass of water and initiate combustion electrically.
    • Record the precise temperature change of the water jacket.
    • Calculate ΔcH° using the heat capacity of the calorimeter system and the mass of the sample. The enthalpy of formation (ΔfH°) can then be derived using Hess's Law.
  • Thermogravimetric Analysis (TGA) for Thermal Stability:

    • Use a thermogravimetric analyzer.
    • Load a small sample (1-5 mg) into a platinum crucible to minimize sample size effects.
    • Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) from room temperature to 600 °C.
    • Record the mass loss as a function of temperature.
    • The onset of decomposition is typically identified as the temperature at which a 5% mass loss occurs. The activation energy (Ea) can be calculated from the TGA data using model-free methods like the Flynn-Wall-Ozawa method.

Thermochemistry Comparison Workflow

To help visualize the process of data collection and comparison, the following diagram outlines the core workflow.

Start Start: C5H12O Isomers DataCollection Data Collection from Literature/Databases Start->DataCollection DataTable Populate Comparison Tables DataCollection->DataTable Analysis Data Analysis and Interpretation DataTable->Analysis Guide Publish Comparison Guide Analysis->Guide

References

Core Parameters for Analytical Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

For an analytical method to be considered validated, it must be tested against a set of key parameters to ensure it is suitable for its intended purpose. The table below summarizes these core parameters, their definitions, and standard experimental approaches [1] [2].

Parameter Definition Experimental Protocol Summary
Accuracy Closeness between measured value and true value Spiking matrix with known analyte concentrations; report as % Recovery (98-102% typical) [1] [2].
Precision Closeness of agreement between multiple measurements Analyze minimum 6 replicates at 100% test concentration; report as %RSD (not more than 2.0% typical) [1].
Linearity Ability to obtain results proportional to analyte concentration Analyze standards at 5+ concentration levels (e.g., 50-150% of target); report correlation coefficient (r²) >0.999 [1] [2].
Range Interval between upper/lower analyte levels with precision, accuracy, linearity Established from linearity study data [2].

| LOD & LOQ | Lowest detectable (LOD) and quantifiable (LOQ) levels | LOD = 3.3 × (SD/Slope) LOQ = 10 × (SD/Slope) SD = standard deviation of response, Slope = from linearity data [1] [2]. | | Specificity | Ability to measure analyte accurately in presence of potential interferences | Analyze sample matrix with no analyte (blank) to confirm no response interferes with analyte peak [2]. | | Robustness | Capacity to remain unaffected by small, deliberate method parameter variations | Vary parameters like pH, temperature, mobile phase composition within a small range and observe impact on results [1]. |

Workflow for Method Development and Validation

The process of analytical method development and validation is sequential and iterative. The following chart outlines the key stages from initial setup to final validation, incorporating Quality by Design (QbD) principles [3].

G Start Method Development and Validation A1 Define Analytical Target Profile (ATP) and Critical Quality Attributes (CQAs) Start->A1 A2 Select and Develop Analytical Technique A1->A2 A3 Risk Assessment and Initial Method Scoping A2->A3 A4 Design of Experiments (DoE) for Parameter Optimization A3->A4 A5 Execute Validation Study (Per Core Parameters Table) A4->A5 A6 Document Protocol and Establish System Suitability A5->A6 End Validated Analytical Method A6->End

A Modern Framework for Validation

The field of pharmaceutical analytical methods is evolving. When developing your validation protocol, consider these modern trends to ensure it is robust and forward-looking [3]:

  • Adopt a Lifecycle Approach: Modern guidelines like ICH Q14 encourage viewing method validation as a continuous lifecycle, from initial development through routine use and eventual retirement, including periodic revalidation [3] [1].
  • Implement Quality by Design (QbD): Instead of a one-off exercise, use a systematic framework. This involves defining an Analytical Target Profile (ATP), using risk assessment to identify critical parameters, and employing statistical Design of Experiments (DoE) to optimize the method and establish a Method Operational Design Range (MODR) [3].
  • Leverage Digital Tools: Utilize modern data systems like a Laboratory Information Management System (LIMS) to ensure data integrity according to the ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate). Digital twins can also simulate method performance, reducing lab resource costs [3].

References

fragmentation pattern differences in methoxybutane isomers

Author: Smolecule Technical Support Team. Date: February 2026

General Principles for Differentiating Isomers

While data specific to methoxybutane isomers is not available, the principles for distinguishing structural isomers using mass spectrometry are well-established.

  • Fragmentation Patterns: Mass spectrometry can distinguish between compounds with the same molecular formula but different structures because their molecular ions break apart in predictable ways, creating unique fragmentation patterns [1]. For example, the mass spectrum of pentane is distinctly different from its isomer, 2-methylbutane, due to the formation of more stable secondary carbocations in the latter [1].
  • The "Ortho Effect": A powerful tool for differentiating regioisomers (particularly in disubstituted aromatic rings) is the "ortho effect" [2]. In mass spectrometry, this refers to unique fragmentation pathways that occur when two substituents are adjacent to each other on an aromatic ring. These pathways often involve interactions between the side chains, leading to unique ions that are not observed in the meta or para isomers [2].

Advanced Methodologies for Complex Isomers

For more challenging cases, such as differentiating aromatic positional isomers, standard Electron Ionization (EI-MS) may not be sufficient. Research shows that alternative techniques are highly effective.

Technique Key Principle Application Example
Chemical Ionization with VTMS [3] Uses vinyltrimethylsilane (VTMS) as a reagent gas to form unique adducts with isomers. Differentiation of ortho, meta, and para isomers of methyl- and methoxy- buphedrones.
Chemical Ionization with Acetonitrile [3] A polar reagent gas promotes specific fragmentations stabilized by resonance/inductive effects. Differentiation of meta from ortho/para isomers of methyl- and methoxy- buphedrones.
Tandem Mass Spectrometry (MS/MS) [3] Isolates and fragments specific precursor ions (e.g., [M+85]+ adducts) for detailed analysis. Provides distinct fragmentation spectra for each positional isomer.

Suggested Experimental Workflow

Based on the methodologies found in the literature, here is a proposed workflow you could adapt for the analysis of methoxybutane or similar isomers.

Start Isomer Sample Mixture A GC/MS Analysis (EI-MS) Start->A B Distinct Spectra Obtained? A->B C Employ CI-MS/MS B->C No F Successful Isomer Differentiation B->F Yes D Try Alternative Reagent Gas (e.g., VTMS) C->D E Analyze MS/MS Spectra of Diagnostic Ions D->E E->F

The general process involves:

  • Initial Analysis with GC/EI-MS: This is the first step to see if standard methods can differentiate the isomers [3].
  • Advanced Ionization Techniques: If EI-MS is insufficient, switch to Chemical Ionization (CI). Using alternative reagent gases like acetonitrile or vinyltrimethylsilane (VTMS) can induce different, more diagnostic fragmentation pathways [3].
  • MS/MS Analysis: The key to differentiation often lies in performing MS/MS on specific adduct ions (like [M+85]+ formed with VTMS) to reveal distinct fragmentation patterns for each isomer [3].

References

retention indices of methoxybutane isomers in GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed Retention Index Data

Based on search results, a specific retention index value for 1-Methoxybutane has been experimentally determined and published in a reference book.

Isomer Name Formula CAS# Retention Index (RI) Column Type Reference
1-Methoxybutane C5H12O 628-28-4 816 DB-5 (J&W Scientific) [1] Adams, R.P. (1995). Identification of essential oil components by gas chromatography/mass spectrometry.

Experimental Protocol for Determining Retention Indices

The value in the table above was derived using the Kovats Retention Index system, a standard method in GC-MS to normalize retention times and enable cross-laboratory comparisons [2] [3]. The general workflow is as follows.

Start Start: GC-MS Analysis A1 Inject n-alkane standard mixture Start->A1 A2 Run temperature-programmed method A1->A2 A3 Record retention times for each n-alkane A2->A3 C1 Plot n-alkane Carbon Number * 100 vs. Retention Time A3->C1 B1 Inject sample containing target analyte B2 Run identical GC-MS method B1->B2 B3 Record analyte retention time B2->B3 C3 Calculate analyte RI from curve using its retention time B3->C3 C2 Fit data to create calibration curve C1->C2 C2->C3

The specific experimental protocol can be broken down into these key steps [4] [2] [3]:

  • n-Alkane Calibration: A mixture of n-alkanes (straight-chain hydrocarbons like C8, C9, C10, etc.) is analyzed using the GC-MS method. The retention index of each n-alkane is defined as 100 times its carbon number (e.g., C9 has RI = 900, C10 has RI = 1000) [3].
  • Analyte Analysis: The sample containing the methoxybutane isomer is analyzed using the exact same GC-MS method and column type (e.g., DB-5) [1].
  • RI Calculation: The retention time of the methoxybutane isomer is compared to the retention times of the n-alkanes that elute immediately before and after it. The RI is calculated based on a logarithmic interpolation [2]. Modern software often automates this by creating a calibration curve from the n-alkanes and assigning an RI to every compound in the sample [3].

A Guide for Practical Application

For your objective comparison guide, please consider the following points:

  • Value of RI Systems: The primary strength of using retention indices is that they correct for minor variations in absolute retention time caused by column degradation, carrier gas flow changes, or differences between instruments. This makes data more reproducible and reliable for comparison [2] [3].
  • Addressing Data Gaps: The absence of published RI values for other methoxybutane isomers (like 2-methoxybutane) is a common challenge. To create a complete comparison, you would need to:
    • Procure or synthesize the pure isomer standards.
    • Perform the GC-MS analysis with an n-alkane standard as described.
    • Calculate the RI for each isomer experimentally.
  • Critical Parameters for Comparison: When comparing performance, ensure all RI values are obtained using the same stationary phase (e.g., DB-5). A value from a DB-5 column cannot be directly compared to one from a polar wax column, as the interaction with the analyte differs significantly [2].

References

comparative reactivity of primary vs secondary methoxy alkanes

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Reactivity: Primary vs. Secondary Alkanes

The table below summarizes the key comparative factors for free radical halogenation reactions.

Feature Primary Alkanes (1°) Secondary Alkanes (2°)
Definition Carbon atom is attached to one other carbon [1] [2]. Carbon atom is attached to two other carbons [1] [2].
Alkyl Radical Stability Least stable [3]. More stable than primary radicals [3].
Reaction with Chlorine (Cl₂) Reactive, but slower than secondary sites; results in mixtures due to low selectivity [4]. More reactive than primary sites; chlorination shows low selectivity, leading to mixtures [5] [4].
Reaction with Bromine (Br₂) Less reactive; minor products are often formed [4]. Much more reactive; bromination is highly selective for substitution at secondary sites [4].
Key Factor for Selectivity Bond Dissociation Energy (BDE) of C-H bond is higher, making H-atom abstraction more difficult [3]. Lower BDE of C-H bond and stabilization of the radical by hyperconjugation make H-atom abstraction easier [3].

Experimental Protocols and Data

The experimental data primarily comes from free radical bromination, which clearly demonstrates the reactivity difference.

Experimental Protocol for Free Radical Bromination [4]
  • Reaction Setup: A mixture of the alkane and a stoichiometric amount of bromine (Br₂) is prepared.
  • Initiation: The reaction mixture is heated or exposed to light (UV light is often used) to provide the energy required for the homolytic cleavage of the Br-Br bond, generating bromine radicals.
  • Propagation: The bromine radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and HBr. This alkyl radical then attacks a Br₂ molecule, generating the bromoalkane product and a new bromine radical to continue the chain reaction.
  • Work-up: The reaction mixture is quenched and purified, often using techniques like distillation, to isolate the brominated product.
Supporting Quantitative Data

The selectivity is quantitatively explained by the stability of the radical intermediate, which is influenced by hyperconjugation (electron donation from adjacent C-H or C-C sigma bonds into the half-filled p-orbital of the radical carbon) [3]. This effect is greater for secondary radicals than for primary ones.

Furthermore, the homolytic bond dissociation energy (BDE) for a secondary C-H bond (e.g., in propane) is about 10 kJ/mol lower than for a primary C-H bond [3]. This lower energy requirement means hydrogen abstraction from a secondary carbon is both faster and more thermodynamically favorable.

Application in Synthesis

This difference in reactivity is a valuable tool for synthetic chemists.

  • Chlorination is less selective and can be used when a mixture of products is acceptable or when all hydrogen atoms are equivalent [4].
  • Bromination is highly selective. For example, bromination of methylcyclohexane occurs preferentially at the tertiary carbon to give 1-bromo-1-methylcyclohexane as the major product [4]. This allows for the predictable installation of a bromine atom—a good leaving group—at a specific position on a molecule for further transformations.

Visualization of Reaction Pathway and Selectivity

The diagrams below illustrate the free radical chain mechanism and the logical decision process for predicting the major product in a bromination reaction.

G Initiation Initiation (Under Heat/Light) Cl2 Cl₂ Molecule Initiation->Cl2 ClRadicals 2 Cl• Radicals Cl2->ClRadicals AlkylRadical Alkyl Radical (R•) ClRadicals->AlkylRadical H-Abstracts Alkane Alkane (R-H) Alkane->AlkylRadical H-Abstracts HCl HCl Alkane->HCl AlkylRadical->Alkane X2 X₂ Molecule (Cl₂/Br₂) AlkylRadical->X2 HCl->ClRadicals Haloalkane Haloalkane (R-X) XRadical X• Radical Haloalkane->XRadical X2->Haloalkane XRadical->Alkane

G Start Select Reaction Type Halogen Halogen Used? Start->Halogen Cl2 Cl₂ Halogen->Cl2 Chlorination Br2 Br₂ Halogen->Br2 Bromination ResultCl Low Selectivity Mixture of Products Cl2->ResultCl CheckSites Are there secondary C-H sites? Br2->CheckSites ResultBr High Selectivity Major product from secondary site substitution CheckSites->ResultBr Yes ResultMinor Less likely Primary substitution is minor pathway CheckSites->ResultMinor No

References

×

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

88.088815002 g/mol

Monoisotopic Mass

88.088815002 g/mol

Heavy Atom Count

6

Dates

Last modified: 11-23-2023

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